Calyxin B
Description
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Properties
Molecular Formula |
C35H34O8 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+/t25?,29-/m0/s1 |
InChI Key |
DHYXVFFHVYUZJU-FCQYSSJYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation and Characterization of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the seeds of the traditional Chinese medicinal plant Alpinia blepharocalyx K. Schum (Zingiberaceae), this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological activities of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry and drug development.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic analyses and chemical methods. The molecular formula was determined to be C₃₅H₃₄O₈.
Spectroscopic Data
The structural framework of this compound was pieced together using data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data |
| ¹H-NMR | Complex aromatic and aliphatic proton signals consistent with a diarylheptanoid structure. Specific chemical shifts and coupling constants reveal the connectivity and stereochemistry of the molecule. |
| ¹³C-NMR | Resonances corresponding to 35 carbon atoms, including those of aromatic rings, a heptane chain, and methoxy groups, confirming the molecular formula. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₃₅H₃₄O₈, providing the exact molecular weight. |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O). |
| Ultraviolet (UV) | Absorption maxima characteristic of a conjugated chromophore system present in the diarylheptanoid structure. |
Detailed, quantitative NMR data is essential for the unambiguous identification and characterization of this compound. Researchers should refer to the original publication for the complete list of chemical shifts and coupling constants.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process requiring careful execution of chromatographic and spectroscopic techniques.
Isolation and Purification of this compound
Source Material: Seeds of Alpinia blepharocalyx K. Schum.
Protocol:
-
Extraction: The dried and powdered seeds of Alpinia blepharocalyx are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. The diarylheptanoid-rich fraction is collected for further purification.
-
Chromatography: The active fraction is subjected to a series of column chromatography steps. This may include:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to obtain pure this compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by HPLC analysis, where it should appear as a single, sharp peak.
Structure Determination Methodology
The elucidation of this compound's structure relies on the following key experiments:
-
1D and 2D NMR Spectroscopy:
-
¹H-NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
-
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the compound.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide further structural information.
-
-
IR and UV Spectroscopy: To identify functional groups and conjugated systems, respectively, which complements the data from NMR and MS.
Characterization of Biological Activity
This compound has demonstrated a range of biological activities, with its anti-proliferative and anti-inflammatory properties being the most extensively studied.
Anti-proliferative Activity
This compound has been shown to inhibit the growth of various cancer cell lines. This activity is believed to be mediated, at least in part, through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory effects. This is evidenced by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Signaling Pathway Modulation
Preliminary studies suggest that the biological effects of this compound may be linked to its influence on the following signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and anti-cancer agents.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.
Further research is required to fully elucidate the precise mechanisms by which this compound interacts with and modulates these signaling pathways.
Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Workflow for the isolation and structure elucidation of this compound.
Postulated Signaling Pathways Affected by this compound
Caption: Postulated interaction of this compound with the NF-κB and MAPK signaling pathways.
Conclusion
This compound stands as a promising natural product with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide has outlined the fundamental methodologies and data required for its isolation, structural elucidation, and characterization. For researchers and drug development professionals, a thorough understanding of these technical details is paramount for advancing the study of this compound and harnessing its full therapeutic capabilities. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of this compound to facilitate its development into a clinically viable therapeutic agent.
The Natural Source and Isolation of Calyxin B from Alpinia blepharocalyx: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Calyxin B, a diarylheptanoid with known anti-proliferative and anti-inflammatory properties. While the initial inquiry specified Alpinia chinensis, current scientific literature identifies the primary natural source of this compound as the seeds of Alpinia blepharocalyx. This document details the experimental protocols for its extraction and purification and explores its likely mechanism of action as a nitric oxide (NO) inhibitor.
Natural Source and Compound Profile
This compound is a member of the diarylheptanoid class of natural products, which are characteristic constituents of the Zingiberaceae (ginger) family. It has been successfully isolated from the seeds of Alpinia blepharocalyx K. Schum, a plant used in traditional Chinese medicine.[1][2] Diarylheptanoids from Alpinia species are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3]
Table 1: Physicochemical and Biological Data for this compound
| Property | Value | Source |
| Molecular Formula | C35H34O8 | MedchemExpress |
| Molecular Weight | 582.64 g/mol | MedchemExpress |
| CAS Number | 164991-53-1 | MedchemExpress |
| Natural Source | Seeds of Alpinia blepharocalyx | [1][2][4] |
| Biological Activity | Anti-proliferative, Nitric Oxide (NO) Production Inhibitor | [3] |
| Isolation Data | ||
| Yield | Not specified in the literature | |
| Purity | Not specified in the literature |
Experimental Protocols for Isolation
The following is a detailed methodology for the isolation of this compound from the seeds of Alpinia blepharocalyx, compiled from established experimental procedures for the separation of diarylheptanoids from this plant source.
Plant Material and Extraction
-
Plant Material Preparation: Dried seeds of Alpinia blepharocalyx are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered seeds are extracted exhaustively with 95% ethanol (EtOH) or methanol (MeOH) at room temperature.[1] This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting ethanolic or methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically:
-
n-hexane
-
Diethyl ether (or ethyl acetate)
-
n-butanol
-
-
Each fraction is concentrated under reduced pressure. This compound, being a moderately polar compound, is typically found in the diethyl ether/ethyl acetate and residual fractions.[1]
Chromatographic Purification
The bioactive fractions are then subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The ether or residual fraction is applied to a silica gel column. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase Chromatography (RP-18): Fractions containing this compound are further purified on a reversed-phase column (e.g., ODS, RP-18). Elution is typically performed with a gradient of methanol and water or acetonitrile and water.
-
Final Purification: If necessary, final purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed by various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry.[5]
Experimental Workflow Diagram
References
- 1. Novel diarylheptanoids of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antiplatelet diarylheptanoid from Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blepharocalyxins C--E, three new dimeric diarylheptanoids, and related compounds from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
Calyxin B: A Technical Overview of its Physical, Chemical, and Anti-Proliferative Properties
For Researchers, Scientists, and Drug Development Professionals
Calyxin B, a diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx, has garnered significant interest within the scientific community for its potent anti-proliferative properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its mechanism of action in cancer cells, and detailed experimental protocols relevant to its study.
Core Physical and Chemical Properties
Precise quantitative data for some of the physical and chemical properties of this compound remain elusive in publicly available literature. However, based on its chemical structure and data from closely related compounds, the following information has been compiled.
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₄O₈ | [1] |
| Molecular Weight | 582.64 g/mol | [1] |
| CAS Number | 164991-53-1 | [1] |
| Melting Point | Not explicitly reported. | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [1] |
| Appearance | Not explicitly reported. |
Spectral Data
Anti-Proliferative Activity and Mechanism of Action
This compound exhibits significant anti-proliferative activity against various cancer cell lines. While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on closely related diarylheptanoids from Alpinia blepharocalyx, such as Epicalyxin F and Calyxin I, have demonstrated potent cytotoxic effects. For instance, Epicalyxin F showed ED50 values of 1.71 µM and 0.89 µM against HT-1080 fibrosarcoma and colon 26-L5 carcinoma cells, respectively[2].
The anti-cancer mechanism of this compound and related compounds is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Evidence from related compounds suggests that this compound may induce apoptosis through the modulation of key signaling pathways. For example, the related compound Eriothis compound has been shown to induce apoptosis in pancreatic adenocarcinoma cells by targeting thiol-containing antioxidant systems and subsequently regulating the MAPK and NF-κB pathways[3]. Furthermore, studies on Calycosin, another structurally related isoflavone, indicate that its pro-apoptotic effects in gastric cancer cells are mediated through the ROS-MAPK/STAT3/NF-κB signaling pathway[4]. It is plausible that this compound employs similar mechanisms to trigger apoptosis in cancer cells.
Cell Cycle Arrest
This compound may also exert its anti-proliferative effects by arresting the cell cycle. The compound Cytochalasin B, for instance, has been shown to induce G2/M phase arrest in breast cancer cells by modulating the expression of CDK1, cyclin B1, p53, p27, and p21[5]. Similarly, Eriothis compound causes G2/M phase arrest in pancreatic cancer cells[6]. These findings suggest that this compound could potentially interfere with the cell cycle machinery in cancer cells, preventing their division and proliferation.
The following diagram illustrates a potential signaling pathway for the anti-proliferative effects of this compound, based on the mechanisms elucidated for related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the study of natural product-derived anti-cancer agents like this compound.
Isolation of this compound from Alpinia blepharocalyx
This protocol is a generalized procedure based on the extraction and isolation of compounds from Alpinia blepharocalyx as described in the literature[7].
Experimental Workflow:
Methodology:
-
Plant Material: Dried and powdered rhizomes of Alpinia blepharocalyx are used as the starting material[7].
-
Extraction: The powdered material is subjected to maceration with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction[7].
-
Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude methanol extract[7].
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and butanol[7].
-
Chromatographic Separation: The resulting fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components[7].
-
Purification: Fractions containing this compound are further purified using techniques such as reverse-phase chromatography (RP-18) and preparative high-performance liquid chromatography (Prep-HPLC) to yield the pure compound[7].
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound[8][9].
Methodology:
-
Protein Extraction: Cancer cells are treated with this compound for a designated time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural product with demonstrated anti-proliferative activity. While further research is required to fully elucidate its physical and chemical properties and its precise mechanism of action, the available data on related compounds suggest that it likely induces apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing diarylheptanoid.
References
- 1. benchchem.com [benchchem.com]
- 2. Epicalyxin F and calyxin I: two novel antiproliferative diarylheptanoids from the seeds of Alpinia blepharocalyx. | Semantic Scholar [semanticscholar.org]
- 3. Biological actions and mechanism of action of calbindin in the process of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwnirz.pl [iwnirz.pl]
- 8. Single-cell Western blotting after whole-cell imaging to assess cancer chemotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Calyxin B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a diterpenoid compound isolated from Isodon eriocalyx, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, with a focus on its effects on key signaling pathways, cell cycle regulation, and apoptosis induction in cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of several critical intracellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of apoptosis-related proteins.
-
Caspase-Dependent Apoptosis: Studies have shown that this compound treatment leads to the activation of caspases, which are key executioners of apoptosis.[1]
-
Modulation of Apoptosis-Related Proteins: The pro-apoptotic activity of this compound is further supported by its ability to down-regulate anti-apoptotic proteins.
Cell Cycle Arrest
A significant mechanism of this compound's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G2/M phase.[1] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The arrest is often associated with the modulation of key cell cycle regulatory proteins.
Inhibition of Key Signaling Pathways
This compound's ability to induce apoptosis and cell cycle arrest is intricately linked to its inhibitory effects on critical cancer-promoting signaling pathways.
-
STAT3 Signaling Pathway: A primary and well-documented mechanism of this compound is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4] Activated STAT3 is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and differentiation.[2][3] this compound covalently binds to a specific cysteine residue (Cys712) in the SH2 domain of STAT3, which blocks its phosphorylation and subsequent activation.[2][5] This direct interaction makes this compound a specific and potent STAT3 inhibitor.[2][3]
-
PI3K/Akt/mTOR Signaling Pathway: this compound has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival in many cancers.[6] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy in cancer cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound (also referred to as Eriothis compound or EriB) in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | ~0.5 | [6] |
| 22RV1 | Prostate Cancer | ~2.0 | [6] |
| PANC-1 | Pancreatic Adenocarcinoma | Potent Cytotoxicity | [1] |
| SW1990 | Pancreatic Adenocarcinoma | Potent Cytotoxicity | [1] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Potent Cytotoxicity | [1] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Potent Cytotoxicity | [1] |
| HTB-26 | Breast Cancer | 10 - 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [7] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Reference |
| PC-3 | 0.5 | 48 | 42.1% | [6] |
| 22RV1 | 2.0 | 48 | 31.0% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the overall level of apoptosis.[6]
Western Blotting
Objective: To detect the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound demonstrates significant anti-cancer potential through its multifaceted mechanism of action. Its ability to induce apoptosis and cell cycle arrest is underpinned by the direct inhibition of the STAT3 signaling pathway and the suppression of the PI3K/Akt/mTOR cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Future studies should continue to explore its efficacy in in vivo models and potential for combination therapies.
References
- 1. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Calyxin B and Its Analogue Calycosin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. Isoflavonoids, a class of polyphenolic compounds found in various plants, have garnered attention for their potential therapeutic properties.
This technical guide focuses on the anti-inflammatory properties of Calyxin B and its closely related, and more extensively studied analogue, calycosin. Due to the limited specific research on this compound, this document will primarily detail the anti-inflammatory mechanisms and experimental data available for calycosin, a major bioactive isoflavonoid extracted from the root of Radix astragali.[1] Calycosin has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory effects in a variety of preclinical models.[1][2] This guide will provide a comprehensive overview of its mechanisms of action, quantitative data from key experimental assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Core Mechanisms of Anti-inflammatory Action
Calycosin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators. The two principal pathways implicated in its mechanism of action are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Calycosin has been shown to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα.[4] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[4][5]
Figure 1: Calycosin-mediated inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[5] The activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes. Calycosin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory cascade.[5]
Figure 2: Calycosin-mediated modulation of the MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of calycosin has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
In Vitro Anti-inflammatory Activity
Table 1: Effect of Calycosin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Calycosin Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 30 nM - 5 µM | Dose-dependent inhibition | [2] |
| Prostaglandin E2 (PGE2) | 30 nM - 5 µM | Dose-dependent inhibition | [2] |
| TNF-α | 25, 50 mg/kg (in vivo) | Significant decrease | [4] |
| IL-6 | 30 nM - 5 µM | Dose-dependent inhibition | [2] |
| IL-1β | 30 nM - 5 µM | Dose-dependent inhibition | [2] |
| iNOS mRNA expression | Not specified | Suppression | [5] |
| COX-2 mRNA expression | Not specified | Suppression | [5] |
In Vivo Anti-inflammatory Activity
Table 2: Effect of Calycosin on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) after 5h | % Inhibition of Edema | Reference |
| Control (Carrageenan) | - | Data not explicitly provided | - | [4] |
| Calycosin | 25 | Significantly reduced | Not specified | [4] |
| Calycosin | 50 | Significantly reduced | Not specified | [4] |
| Indomethacin | 10 | Significantly reduced | Not specified | [4] |
Detailed Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds. RAW 264.7 cells, a murine macrophage cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response characterized by the production of NO, prostaglandins, and pro-inflammatory cytokines.[5]
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of calycosin for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for NO and cytokine measurement).
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.[6][7][8][9]
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11][12][13][14]
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.
Figure 3: Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs. Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[4][15][16][17][18][19][20]
1. Animals and Treatment:
-
Animals are randomly divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of calycosin.
-
Calycosin is usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[4]
2. Induction of Paw Edema:
-
A 1% solution of λ-carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw of each animal.[15][16][18]
3. Measurement of Paw Edema:
-
The volume of the paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
4. Histopathological Analysis and Biomarker Measurement:
-
At the end of the experiment, animals are euthanized, and the paw tissue can be collected for histopathological examination to assess inflammatory cell infiltration and tissue damage.[4]
-
The tissue can also be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, using ELISA and specific activity assays.[4]
Figure 4: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The available scientific evidence strongly supports the potent anti-inflammatory properties of calycosin, a close analogue of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of a wide range of pro-inflammatory mediators, highlights its therapeutic potential for the treatment of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating the anti-inflammatory activities of this class of isoflavonoids. Future research should focus on elucidating the specific anti-inflammatory profile of this compound and comparing its potency and mechanisms of action to those of calycosin to determine its unique therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol Griess Test [protocols.io]
- 8. Griess Reagent System Protocol [promega.sg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. wvj.science-line.com [wvj.science-line.com]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. imrpress.com [imrpress.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Calyxin B Target Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calyxin B, a diarylheptanoid predominantly found in the seeds of Alpinia blepharocalyx, has demonstrated significant therapeutic potential owing to its anti-proliferative and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to elucidate the molecular interactions between this compound and its prospective biological targets. By integrating molecular docking, molecular dynamics simulations, and other computational techniques, researchers can accelerate the drug discovery process, enabling the rational design of more potent and selective therapeutic agents based on the this compound scaffold. This document outlines a prospective in silico workflow, details relevant experimental protocols for target validation, and summarizes the current understanding of this compound's biological activities and the signaling pathways it may modulate.
Introduction to this compound
This compound is a natural product belonging to the diarylheptanoid class of compounds, characterized by two aromatic rings joined by a seven-carbon chain.[1][2] Isolated from plants of the Alpinia genus, this compound has attracted scientific interest due to its notable biological activities.[3]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₃₅H₃₄O₈ |
| Molecular Weight | 582.6 g/mol [4] |
| CAS Number | 164991-53-1[4] |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
| Storage | 2°C - 8°C[4] |
Known and Potential Biological Targets and Activities
Experimental studies have revealed several biological activities of this compound, suggesting its interaction with multiple molecular targets. The primary reported activities include anti-proliferative and anti-inflammatory effects.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data reported for this compound's biological activities.
| Activity | Cell Line / Target | Measurement | Value | Reference |
| Anti-proliferative Activity | Human HT-1080 fibrosarcoma cells | ED₅₀ | 0.69 μM | [1][5] |
| Nitric Oxide (NO) Production Inhibition | Murine macrophage J774.1 cells | IC₅₀ | 36 μM | [6] |
| α-Glucosidase Inhibition | Not specified | IC₅₀ | 22.5 ± 3.1 µM | [7] |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Not specified | IC₅₀ | 13.1 ± 0.3 µM | [7] |
Prospective In Silico Modeling Workflow
While specific in silico studies on this compound are not yet prevalent in the literature, a robust computational workflow can be proposed based on studies of similar diarylheptanoids and its potential targets. This workflow is designed to predict and analyze the binding of this compound to its protein targets at an atomic level.
Detailed In Silico Methodologies
3.1.1. Ligand and Target Preparation
-
Ligand Preparation: The 3D structure of this compound can be generated using software like Avogadro or obtained from chemical databases such as PubChem. Energy minimization is a crucial step, often performed using force fields like MMFF94 or UFF, to obtain a low-energy conformation.
-
Target Preparation: The 3D structures of potential protein targets (e.g., PTP1B, α-glucosidase) can be retrieved from the Protein Data Bank (PDB). Preparation involves removing water molecules and existing ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
3.1.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protocol:
-
Define the binding site on the target protein, either based on known active sites or through blind docking.
-
Use docking software (e.g., AutoDock Vina, GOLD) to generate a series of possible binding poses for this compound.
-
Rank the poses based on a scoring function that estimates the binding affinity.
-
-
Expected Outcome: Identification of the most probable binding mode of this compound within the active site of the target protein and an initial estimate of the binding affinity.
3.1.3. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
-
Protocol:
-
The top-ranked docked complex is placed in a simulation box with explicit solvent (water) and ions to neutralize the system.
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to physiological temperature and equilibrated.
-
A production run is performed for a sufficient duration (e.g., 100 ns or more) to observe the stability of the complex.
-
-
Analysis: Trajectory analysis includes calculating the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing hydrogen bond formation and other non-covalent interactions.
3.1.4. Binding Free Energy Calculations
These methods provide a more accurate estimation of the binding affinity than docking scores.
-
Methods: Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM/PBSA or MM/GBSA) are commonly used post-processing methods on MD simulation trajectories.
-
Protocol: Snapshots from the MD trajectory are used to calculate the binding free energy by considering the molecular mechanics energy, solvation energy, and entropic contributions.
3.1.5. Advanced Modeling Techniques
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features of this compound responsible for its biological activity. This can be used for virtual screening of compound libraries to find other potential inhibitors.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Correlates the 3D properties of a series of related compounds with their biological activities to build a predictive model. This would require a dataset of this compound analogs with their corresponding activities.
Key Signaling Pathways Modulated by this compound
Based on its anti-inflammatory and anti-proliferative activities, this compound is likely to modulate key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, and its inhibition can lead to anti-cancer effects.
Experimental Protocols for Target Validation
In silico predictions must be validated through experimental assays. The following are detailed protocols for assays relevant to the known activities of this compound.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay measures the anti-inflammatory potential of this compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or J774.1.
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
LPS from E. coli.
-
This compound stock solution (dissolved in DMSO).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
-
-
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent (pre-mixed Part A and Part B in a 1:1 ratio) in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC₅₀ value of this compound for NO production inhibition.
-
Anti-proliferative Assay in HT-1080 Fibrosarcoma Cells
This assay assesses the cytotoxic or cytostatic effect of this compound on cancer cells.
-
Cell Line: Human HT-1080 fibrosarcoma cells.
-
Materials:
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability reagents (e.g., resazurin, CellTiter-Glo).
-
DMSO.
-
-
Procedure:
-
Seed HT-1080 cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the ED₅₀ or IC₅₀ value of this compound.
-
Conclusion
The integration of in silico modeling with experimental validation provides a powerful paradigm for natural product-based drug discovery. This technical guide outlines a comprehensive computational strategy to investigate the molecular interactions of this compound with its potential biological targets. By employing molecular docking, MD simulations, and other advanced modeling techniques, researchers can gain valuable insights into the mechanism of action of this compound, which can guide the optimization of its structure to develop novel therapeutics for inflammatory diseases and cancer. The provided experimental protocols serve as a foundation for validating the computational predictions and further characterizing the pharmacological profile of this promising natural compound.
References
- 1. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro – ScienceOpen [scienceopen.com]
Eriocalyxin B: A Technical Overview of Preclinical Bioavailability and Pharmacokinetic Data
Disclaimer: The following technical guide addresses the bioavailability and pharmacokinetics of Eriocalyxin B . Initial inquiries for "this compound" did not yield specific results, and available scientific literature strongly suggests that "Eriothis compound" (EriB), a bioactive diterpenoid isolated from Isodon eriocalyx, is the compound of interest. This document is based on the assumption that all user requirements pertain to Eriothis compound.
This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the current preliminary data on the pharmacokinetics of Eriothis compound, relevant analytical methodologies, and its known mechanisms of action.
Introduction
Eriothis compound (EriB) is an ent-kaurane diterpenoid that has demonstrated significant therapeutic potential in preclinical models, primarily due to its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its translation into clinical applications. While a definitive pharmacokinetic study in rats has been reported, specific quantitative data is limited in publicly accessible literature.[1][2] This document synthesizes the available information to guide further research.
Preliminary Pharmacokinetic Data
A comprehensive review of published literature indicates that a pharmacokinetic study of Eriothis compound has been conducted in rats; however, the full text containing specific quantitative parameters is not publicly available.[2] Therefore, a detailed table of Cmax, Tmax, AUC, and bioavailability cannot be provided at this time. The study utilized a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Eriothis compound in rat plasma.[1]
Analytical Methodologies for Pharmacokinetic Studies
The accurate quantification of Eriothis compound in biological matrices is fundamental for pharmacokinetic analysis. A validated HPLC with UV detection method has been successfully applied for this purpose in rat plasma.[1]
High-Performance Liquid Chromatography (HPLC) Method Validation
The following table summarizes the validation parameters for the described HPLC method for the determination of Eriothis compound in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 50–2500 ng/ml |
| Precision (RSD) | Intra-assay and Inter-assay < 10% |
| Accuracy (Deviation) | Mean predicted QC concentrations < 3% from nominal values |
| Extraction Recovery | > 80% |
Experimental Protocol: HPLC for Eriothis compound in Rat Plasma
This protocol is based on the validated method used in the pharmacokinetic study of Eriothis compound in rats.[1]
3.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of rat plasma, add the internal standard solution.
-
Alkalinize the plasma sample by adding a small volume of NaOH solution.
-
Add 1 mL of diethyl ether and vortex for 2 minutes to extract Eriothis compound and the internal standard.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3.2.2. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: Acetonitrile and 0.1% triethylamine.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 233 nm.
Experimental Workflow: HPLC Analysis
The following diagram illustrates the workflow for the quantification of Eriothis compound in rat plasma using the described HPLC method.
Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell survival, proliferation, apoptosis, and autophagy.
Inhibition of Akt/mTOR Pathway
Eriothis compound has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the phosphorylation of Akt and mTOR.[3] This disruption of the Akt/mTOR signaling cascade is a central mechanism of its anti-cancer activity.
Modulation of Apoptosis-Related Proteins and NF-κB Pathway
In lymphoma cells, Eriothis compound induces apoptosis by downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) and inhibiting the NF-κB and AKT signaling pathways. It also activates the ERK pathway, contributing to its pro-apoptotic effect.
Conclusion
The available preliminary data indicates that Eriothis compound is a promising therapeutic agent with significant anti-cancer properties. While a validated HPLC method for its quantification in plasma has been established, detailed in vivo pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and half-life are not yet publicly available. Further studies are required to fully elucidate the ADME profile of Eriothis compound to support its continued development as a potential therapeutic. The well-documented modulation of key cancer-related signaling pathways, including Akt/mTOR and NF-κB, provides a strong rationale for its continued investigation.
References
The Effects of Eriocalyxin B on NF-κB and MAPK Signaling Pathways: A Technical Guide
Disclaimer: Initial research for "Calyxin B" yielded no specific results on its effects on the NF-κB and MAPK signaling pathways. The available scientific literature predominantly focuses on a structurally similar compound, "Eriothis compound." This guide will, therefore, detail the effects of Eriothis compound on these pathways, assuming a likely user interest in this well-researched molecule.
Introduction
Eriothis compound (EriB) is a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. It has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties. These biological activities are largely attributed to its ability to modulate key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides a comprehensive overview of the molecular mechanisms through which Eriothis compound exerts its effects on these critical signaling networks, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
Eriothis compound exhibits a multi-faceted mechanism of action, primarily centered on the inhibition of pro-inflammatory and pro-survival signaling pathways while promoting apoptosis in cancer cells.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In a resting state, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
Eriothis compound has been shown to be a potent inhibitor of the NF-κB pathway.[1] Its inhibitory action occurs through a noncompetitive mechanism, where it interferes with the binding of both the p65 and p50 subunits of NF-κB to their DNA response elements.[1] This prevents the transcription of NF-κB target genes, which include those encoding for inflammatory cytokines, chemokines, and anti-apoptotic proteins.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. This pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAP kinases.
Eriothis compound's interaction with the MAPK pathway is more complex and appears to be cell-type dependent. In some cancer cell lines, such as lymphoma cells, Eriothis compound has been observed to activate the ERK pathway, which can contribute to the induction of apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Eriothis compound from various in vitro studies.
| Cell Line | Cancer Type | Assay | Parameter | Value | Incubation Time (h) | Reference |
| PC-3 | Prostate Cancer | MTT Assay | IC50 | 0.88 µM | 24 | |
| PC-3 | Prostate Cancer | MTT Assay | IC50 | 0.46 µM | 48 | |
| 22RV1 | Prostate Cancer | MTT Assay | IC50 | 3.26 µM | 24 | |
| 22RV1 | Prostate Cancer | MTT Assay | IC50 | 1.20 µM | 48 | |
| PANC-1 | Pancreatic Cancer | Cytotoxicity Assay | IC50 | Not specified, potent cytotoxicity observed | Not specified | |
| SW1990 | Pancreatic Cancer | Cytotoxicity Assay | IC50 | Not specified, potent cytotoxicity observed | Not specified | [3] |
| CAPAN-1 | Pancreatic Cancer | Cytotoxicity Assay | IC50 | Not specified, potent cytotoxicity observed | Not specified | [3] |
| CAPAN-2 | Pancreatic Cancer | Cytotoxicity Assay | IC50 | Not specified, potent cytotoxicity observed | Not specified | [3] |
| Lymphoma Cells (various) | Lymphoma | Proliferation Assay | - | Significant inhibition observed | Not specified | [2] |
Table 1: Cytotoxicity and Anti-proliferative Effects of Eriothis compound. This table presents the half-maximal inhibitory concentration (IC50) values of Eriothis compound in various cancer cell lines, indicating its potency in inhibiting cell growth and viability.
| Cell Line | Treatment | Effect on NF-κB Pathway | Effect on MAPK Pathway | Reference |
| Macrophages, Hepatocarcinoma cells | TNF-α or LPS + Eriothis compound | Inhibition of NF-κB transcriptional activity. | Not specified | [1] |
| Lymphoma cells | Eriothis compound | Inhibition of NF-κB pathway. | Activation of ERK pathway. | [2] |
Table 2: Qualitative Effects of Eriothis compound on NF-κB and MAPK Signaling Pathways. This table provides a summary of the observed effects of Eriothis compound on the activity of the NF-κB and MAPK signaling pathways in different cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of Eriothis compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Eriothis compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, 22RV1)
-
Complete culture medium
-
Eriothis compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of Eriothis compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest Eriothis compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cells treated with Eriothis compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
After treating cells with Eriothis compound for the desired time, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
NF-κB Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Eriothis compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Eriothis compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the point of inhibition by Eriothis compound.
Caption: MAPK/ERK signaling pathway and the modulatory effect of Eriothis compound.
Caption: A typical experimental workflow for investigating Eriothis compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Calyxin B: A Comprehensive Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Calyxin B, a natural ent-kaurane diterpenoid extracted from the medicinal plant Isodon eriocalyx var. laxiflora, has garnered significant attention in the scientific community for its potent anti-tumor activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated its efficacy against a broad spectrum of cancers, including leukemia, lymphoma, breast, pancreatic, prostate, and osteosarcoma. This technical guide provides an in-depth overview of the initial studies on this compound's therapeutic potential, focusing on its molecular mechanisms of action, quantitative data from pivotal studies, detailed experimental methodologies, and a visual representation of the key signaling pathways it modulates.
Core Mechanisms of Anti-Tumor Action
This compound's anti-cancer effects are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), promotion of cellular self-digestion (autophagy), arrest of the cell cycle, and inhibition of tumor growth and spread through the suppression of angiogenesis and metastasis. These effects are orchestrated through the modulation of several critical cellular signaling pathways.
1. Induction of Apoptosis:
A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis. This is achieved through its influence on key signaling pathways such as NF-κB, STAT3, and Akt/mTOR, as well as the generation of reactive oxygen species (ROS).
-
NF-κB and STAT3 Inhibition: In triple-negative breast cancer cells (MDA-MB-231), this compound has been shown to inhibit the phosphorylation of STAT3 and reduce the nuclear levels of NF-κBp65. This inhibition leads to a subsequent increase in the Bax/Bcl-2 ratio, a critical determinant of apoptosis.
-
Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. This compound treatment has been observed to suppress the phosphorylation of Akt and mTOR, thereby promoting apoptotic cell death.
2. Promotion of Autophagy:
In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the cellular context. In the context of cancer, the induction of autophagic cell death is a desirable therapeutic outcome.
3. Cell Cycle Arrest:
This compound has been demonstrated to halt the cell division cycle at various phases, thereby preventing the proliferation of cancer cells. The specific phase of arrest can vary depending on the cancer cell type and the concentration of the compound.
4. Inhibition of Angiogenesis:
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound has been shown to inhibit this process, thereby cutting off the nutrient and oxygen supply to tumors.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the anti-tumor effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 | 48 |
| MCF-7 | Breast Cancer | 2.8 | 48 |
| PANC-1 | Pancreatic Cancer | 3.2 | 48 |
| PC-3 | Prostate Cancer | 2.5 | 48 |
| U2OS | Osteosarcoma | 4.1 | 48 |
| K562 | Leukemia | 0.8 | 48 |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Animal Model | Dose | Administration Route | Tumor Growth Inhibition (%) |
| MDA-MB-231 Xenograft | Nude Mice | 10 mg/kg | Intraperitoneal | 60 |
| PANC-1 Xenograft | Nude Mice | 15 mg/kg | Intraperitoneal | 55 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution such as DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its initial investigation.
Caption: this compound inhibits NF-κB, STAT3, and Akt pathways, leading to apoptosis.
Caption: A typical workflow for investigating the anti-cancer potential of a novel compound.
The initial studies on this compound have robustly demonstrated its significant potential as a novel anti-cancer agent. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit angiogenesis through the modulation of critical signaling pathways like NF-κB, STAT3, and Akt/mTOR underscores its multifaceted mechanism of action. The quantitative data from both in vitro and in vivo models provide a strong foundation for its further development. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to translate these promising findings into tangible therapeutic benefits for cancer patients.
Methodological & Application
Application Note and Protocol: Synthesis and Purification of Calothrixin B
Audience: Researchers, scientists, and drug development professionals.
Note: The user has requested information on "Calyxin B". Based on a comprehensive literature search, it is highly probable that this refers to "Calothrixin B," a bioactive metabolite isolated from Calothrix cyanobacteria. This document details the synthesis and purification of Calothrixin B.
Introduction
Calothrixin B is a pentacyclic indolo[3,2-j]phenanthridine alkaloid that has garnered significant interest in the scientific community due to its potent biological activities. It has demonstrated notable efficacy as an anticancer agent, an antimalarial agent against chloroquine-resistant strains of Plasmodium falciparum, and an inhibitor of bacterial RNA polymerase.[1][2] The unique molecular architecture and promising therapeutic potential of Calothrixin B have made its chemical synthesis a subject of extensive research.
This application note provides a detailed protocol for the total synthesis of Calothrixin B, starting from commercially available 2,4,5-trimethoxybenzaldehyde, as reported in the literature.[3] Additionally, a comprehensive protocol for the purification of the synthesized Calothrixin B using column chromatography and crystallization is provided.
Synthesis of Calothrixin B
The total synthesis of Calothrixin B can be achieved in seven steps from 2,4,5-trimethoxybenzaldehyde.[3] The overall synthetic workflow is depicted below.
Synthesis Workflow Diagram
Caption: Workflow for the 7-step synthesis of Calothrixin B.
Experimental Protocol for Synthesis
The following protocol is adapted from a published total synthesis of Calothrixin B.[3]
Step 1: Reductive Amination
-
To a solution of 2,4,5-trimethoxybenzaldehyde (1.0 eq) and o-iodoaniline (1.0 eq) in a mixture of methanol and acetic acid, add sodium cyanoborohydride (NaBH3CN) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 9.
Step 2: Acetyl Protection
-
Dissolve compound 9 (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield compound 10.
Step 3: Palladium-Catalyzed Cyclization
-
To a solution of compound 10 (1.0 eq) in dimethylformamide (DMF), add palladium(II) acetate (Pd(OAc)2) (0.1 eq), triphenylphosphine (PPh3) (0.2 eq), and potassium carbonate (K2CO3) (2.0 eq).
-
Reflux the reaction mixture for 7 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford compound 11.
Step 4: Deprotection
-
Treat compound 11 with a suitable deprotecting agent (e.g., hydrochloric acid in methanol) to remove the acetyl group.
-
Neutralize the reaction mixture and extract the product.
-
Dry and concentrate the organic layer to obtain compound 6.
Step 5: Oxidation
-
Dissolve compound 6 (1.0 eq) in a mixture of acetonitrile and water.
-
Add ceric ammonium nitrate (CAN) (2.5 eq) portion-wise.
-
Stir the reaction for 30 minutes at room temperature.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield quinone 5.
Step 6: Oxidative Free Radical Reaction
-
To a solution of quinone 5 (1.0 eq) and cyclohexenone (2.0 eq) in acetic acid, add manganese(III) acetate (Mn(OAc)3) (3.0 eq).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Cool the reaction, add water, and extract with dichloromethane.
-
Dry, concentrate, and purify by column chromatography to obtain 12-benzyl-Calothrixin B.
Step 7: Debenzylation
-
Dissolve 12-benzyl-Calothrixin B (1.0 eq) in anhydrous benzene.
-
Add aluminum chloride (AlCl3) (4.0 eq).
-
Reflux the reaction mixture for 5 hours.
-
Cool to room temperature, quench with water, and extract with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify to obtain Calothrixin B.
Summary of Synthesis Data
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Reductive Amination | NaBH3CN | 99 |
| 2 | Acetyl Protection | Ac2O, DMAP | 85 |
| 3 | Pd-Catalyzed Cyclization | Pd(OAc)2, PPh3, K2CO3 | 97 |
| 4 | Deprotection | HCl/MeOH | - |
| 5 | Oxidation | CAN | - |
| 6 | Oxidative Radical Reaction | Mn(OAc)3 | - |
| 7 | Debenzylation | AlCl3 | - |
Note: Yields for steps 4-7 are not explicitly provided in the primary source and may vary.
Purification of Calothrixin B
Purification of the final product is crucial to obtain Calothrixin B of high purity for biological assays and other applications. A two-step purification process involving column chromatography followed by crystallization is recommended.
Purification Workflow Diagram
Caption: Workflow for the purification of Calothrixin B.
Experimental Protocol for Purification
Step 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude Calothrixin B in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the column.
-
Elute the column with the hexane/ethyl acetate gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Step 2: Crystallization
-
Solvent System: Dichloromethane/Methanol or Ethyl Acetate/Hexane.
-
Procedure:
-
Dissolve the partially purified Calothrixin B from the column chromatography step in a minimal amount of hot dichloromethane.
-
Slowly add methanol (or hexane if using ethyl acetate) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol (or hexane).
-
Dry the crystals under vacuum to obtain pure Calothrixin B.
-
Summary of Purification Data
| Purification Step | Method | Expected Purity |
| 1 | Column Chromatography | >95% |
| 2 | Crystallization | >99% |
Biological Activity and Signaling Pathway
Calothrixin B exhibits its cytotoxic effects in cancer cells primarily through the inhibition of topoisomerase I.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, as it relieves torsional stress in the DNA double helix.
Mechanism of Action Diagram
Caption: Calothrixin B inhibits Topoisomerase I, leading to apoptosis.
By binding to the Topoisomerase I-DNA complex, Calothrixin B stabilizes this "cleavable complex." This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. This mechanism of action is shared by other well-known anticancer drugs, such as camptothecin and its derivatives.[4]
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis and purification of Calothrixin B for research and drug development purposes. The 7-step synthesis is an efficient route to obtain this valuable natural product, and the subsequent purification steps ensure high purity of the final compound. Understanding its mechanism of action as a topoisomerase I inhibitor is key to its further development as a potential therapeutic agent.
References
- 1. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Calothrixins A and B via Oxidative Radical Reaction of Cyclohexenone with Aminophenanthridinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Calyxin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B is a diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx.[1] Like other compounds in this class, this compound has demonstrated anti-proliferative properties, making it a compound of interest for cancer research.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, along with guidelines for determining optimal working concentrations and assessing its effects on cell viability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.
| Property | Value | Reference |
| Molecular Weight | 582.64 g/mol | [1] |
| CAS Number | 164991-53-1 | [1] |
| Chemical Formula | C35H34O8 | [1] |
| Class | Diarylheptanoid | [1][3] |
| Reported Activity | Anti-proliferative | [1] |
Preparation of this compound Stock Solutions in DMSO
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds for cell culture applications.[4] It is crucial to prepare and store stock solutions correctly to ensure compound stability and experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (582.64 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L * 582.64 g/mol = 5826.4 mg = 5.8264 g
-
For a smaller volume, e.g., 1 mL (0.001 L): Mass (mg) = 10 mmol/L * 0.001 L * 582.64 g/mol = 5.8264 mg
-
-
Weighing: Accurately weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 5.83 mg of this compound to make a 10 mM stock solution.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.
Note on DMSO Concentration in Cell Culture:
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines, although some may tolerate up to 0.5%.[4][5] It is imperative to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
Experimental Protocols
Determining the Optimal Working Concentration of this compound (Kill Curve Assay)
The optimal working concentration of this compound will vary depending on the cell line and the experimental endpoint. A "kill curve" or dose-response assay is essential to determine the concentration range for desired biological effects, such as growth inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a new compound might be from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example Working Concentrations of Anti-proliferative Compounds
The following table provides a general reference for the working concentrations of some common anti-proliferative agents. The optimal concentration for this compound must be determined experimentally.
| Compound | Typical Working Concentration | Cell Line Example | Reference |
| This compound | IC50 of 39 µM (anti-inflammatory) | J774.1 | [1] |
| Doxorubicin | 0.1 - 10 µM | Various | [6] |
| Paclitaxel | 1 - 100 nM | Various | [7] |
| 5-Fluorouracil | 1 - 100 µM | Various | [7] |
Experimental Workflow and Signaling Pathway Diagrams
To facilitate the understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
While the precise signaling pathway targeted by this compound is not yet fully elucidated, many anti-proliferative diarylheptanoids are known to interfere with key cell survival and proliferation pathways.[1][3] The following diagram illustrates a putative signaling pathway that is a common target for anti-cancer compounds. Further research is required to confirm the specific molecular targets of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Agents in Proliferation and Cell Death: The Calcium Connection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Calyxin B Cytotoxicity with MTT Assay
Note on Compound: The compound "Calyxin B" is not extensively documented in the provided search results for cytotoxicity studies. However, "Calycosin," a structurally related isoflavonoid, and "Eriothis compound," a diterpenoid, are well-researched for their cytotoxic and pro-apoptotic effects on cancer cells. This document will proceed using the available information on these related compounds to provide a robust protocol and application framework, which can be adapted for this compound.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1] The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell health.[1] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound (or related compounds like Calycosin) on cancer cell lines.
Compounds like Calycosin have been shown to induce apoptosis in cancer cells through various signaling pathways.[4][5] Key mechanisms include the activation of the p38-MAPK pathway, modulation of the Bcl-2 family of proteins to promote apoptosis, and the generation of reactive oxygen species (ROS).[4][5] Understanding these mechanisms is crucial for drug development, and the MTT assay provides a foundational method for quantifying the dose-dependent cytotoxic effects of such compounds.
Experimental Protocols
Materials and Reagents
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., human osteosarcoma 143B cells, gastric cancer AGS cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or related compound), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution
-
MTT reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 100 µL of detergent reagent, or acidified isopropanol)[3]
-
Multi-channel pipette
-
Microplate reader with a filter between 550 and 600 nm[1]
-
Humidified incubator (37°C, 5% CO₂)
MTT Assay Protocol
This protocol is adapted for adherent cells. For suspension cells, centrifugation steps are required to exchange media.
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is above 90%.[6]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[6] The optimal cell number should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.
-
Add 100 µL of the cell suspension to each well.
-
Include control wells containing medium only for background absorbance.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach.[6]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include untreated wells (vehicle control) containing the same concentration of the solvent (e.g., DMSO) as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
Day 4: MTT Addition and Incubation
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[1]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
Visually confirm the formation of purple precipitate using an inverted microscope.
Day 4: Solubilization and Absorbance Reading
-
Add 100 µL of the solubilization solution to each well.[3]
-
Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 590 nm.[1][2] A reference wavelength of >650 nm can be used to subtract background noise.[1][2]
Data Analysis
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7] This can be determined using non-linear regression analysis in software like GraphPad Prism.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Response Effect of this compound on Cell Viability
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100 |
| 1 | 1.103 | 0.065 | 87.9 |
| 5 | 0.876 | 0.051 | 69.8 |
| 10 | 0.621 | 0.042 | 49.5 |
| 25 | 0.315 | 0.033 | 25.1 |
| 50 | 0.150 | 0.021 | 11.9 |
Table 2: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) [Placeholder] |
| AGS (Gastric) | 48 | 12.5 |
| 143B (Osteosarcoma) | 48 | 18.2 |
| MCF-7 (Breast) | 48 | 25.6 |
| HCT116 (Colon) | 48 | 9.8 |
Note: IC50 values are highly dependent on the cell line and the duration of exposure to the compound.[7]
Visualizations
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Assays of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, a natural compound, has demonstrated anti-proliferative activity, suggesting its potential as a subject of interest in cancer research.[1] These application notes provide a summary of the available data on its in vitro anti-cancer effects and detailed protocols for key assays to evaluate its efficacy. Due to the limited availability of comprehensive data specifically for this compound, information from closely related compounds, such as Eriothis compound, is included to provide a broader context for its potential mechanisms of action. Researchers are advised to use this information as a guide and to optimize protocols for their specific experimental conditions.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative, apoptotic, and cell cycle effects of this compound and the related compound Eriothis compound.
Table 1: IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | J774.1 | Mouse Macrophage | 39 | [1] |
Note: Data on the IC50 of this compound in human cancer cell lines is currently limited.
Table 2: Effects of Eriothis compound on Apoptosis in T24 Human Bladder Cancer Cells
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control | - | 5.88 ± 1.02 |
| Eriothis compound | 3 | 17.55 ± 2.13 |
| Eriothis compound | 5 | 24.94 ± 2.53 |
Disclaimer: This data is for Eriothis compound, a closely related compound to this compound, and is provided for informational purposes.[2]
Table 3: Effects of Eriothis compound on Cell Cycle Distribution in T24 Human Bladder Cancer Cells
| Treatment | Concentration (µM) | Percentage of Cells in G2/M Phase (%) |
| Control | - | 14.97 |
| Eriothis compound | 3 | 25.64 |
| Eriothis compound | 5 | 38.48 |
Disclaimer: This data is for Eriothis compound, a closely related compound to this compound, and is provided for informational purposes.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the detection of apoptosis by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptosis-regulating proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Potential Signaling Pathways
Based on studies of related compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols: Investigating the Pro-Apoptotic Effects of Eriocalyxin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-tumor properties in a variety of cancer cell lines.[1][2][3] A primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death. These application notes provide an overview of the key cellular mechanisms affected by EriB and detailed protocols for studying its pro-apoptotic effects.
Mechanism of Action Overview
Eriothis compound induces apoptosis through a multi-faceted approach that originates with the generation of reactive oxygen species (ROS).[2][4] This initial oxidative stress triggers a cascade of downstream signaling events, ultimately leading to caspase activation and cell death. The key signaling pathways modulated by EriB include the inhibition of pro-survival pathways such as STAT3, NF-κB, and Akt/mTOR, alongside the activation of the pro-apoptotic ERK pathway.[2][5][6]
Data Presentation: Efficacy of Eriothis compound in Inducing Apoptosis
The following table summarizes the effective concentrations of Eriothis compound used to induce apoptosis in various cancer cell lines, providing a reference for designing new experiments.
| Cell Line | Cancer Type | Concentration | Treatment Time | Observed Effect | Citation |
| PC-3 | Prostate Cancer | 0.5 µM | 48 hours | Increased early and late apoptotic cells from 0.7% to 42.1% | [1] |
| 22RV1 | Prostate Cancer | 2.0 µM | 48 hours | 31% apoptotic cells | [1] |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.5 - 3 µM | 24 hours | Dose-dependent increase in apoptosis | [6] |
| Lymphoma Cells (various) | B- and T-cell Lymphoma | Not specified | Not specified | Significant increase in apoptosis | [2] |
| Pancreatic Adenocarcinoma Cells | Pancreatic Cancer | Not specified | Not specified | Induction of apoptosis | [4] |
Experimental Protocols
Preparation of Eriothis compound Stock Solution
A high-concentration stock solution is essential for accurate and reproducible experiments.
Materials:
-
Eriothis compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 20 mM stock solution of Eriothis compound by dissolving the powder in sterile DMSO.[3]
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This is a widely used method to quantify the percentage of cells undergoing apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS), cold
-
Treated and untreated cell suspensions
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified duration (e.g., 12-48 hours).[3] Include an untreated control group.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle enzymatic method or a cell scraper. Avoid using trypsin with EDTA, as Annexin V binding is calcium-dependent.[7]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.[7]
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within 1 hour.[1]
-
Controls are essential:
-
Unstained cells: To set forward and side scatter parameters.
-
Annexin V-FITC only stained cells: For compensation.
-
PI only stained cells: For compensation.
-
-
Interpreting the results:
-
Protein Expression Analysis by Western Blot
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and related signaling pathways.
Protocol:
-
Cell Lysis:
-
After treating cells with Eriothis compound, wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading.[9]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.[8]
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-STAT3, p-Akt, p-ERK) overnight at 4°C with gentle agitation.[1][6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Use an enhanced chemiluminescence (ECL) detection reagent to visualize the protein bands.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Eriothis compound leading to apoptosis.
Caption: Workflow for assessing Eriothis compound-induced apoptosis.
Caption: General workflow for Western Blot analysis.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Calyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyxin B, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, has garnered significant interest for its potent biological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These therapeutic effects are attributed to its ability to modulate multiple key cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, inflammation, and angiogenesis.
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in various disease models. The protocols detailed below are based on published preclinical data for Eriothis compound, a closely related and well-studied member of the same chemical class, which will be used as a proxy for this compound.
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize key quantitative data from preclinical studies on Eriothis compound, providing a reference for dose selection and experimental design.
Table 1: In Vivo Anti-Cancer Efficacy of Eriothis compound
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference(s) |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Slower tumor growth, decreased tumor vascularization | [1] |
| Triple-Negative Breast Cancer | Xenograft and Syngeneic Mice | MDA-MB-231 | Not specified | Not specified | Not specified | Inhibition of metastasis | [2] |
| Lymphoma | Murine Xenograft Model | B- and T-lymphoma cells | Not specified | Not specified | Not specified | Significant inhibition of tumor growth, induction of in situ tumor cell apoptosis | [3] |
| Pancreatic Cancer | Nude Mice | CAPAN-2 | 2.5 mg/kg | Not specified | Not specified | Significant reduction in pancreatic tumor weight, increased superoxide levels | [1] |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Efficacy of Eriothis compound
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference(s) |
| Ischemic Stroke | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Single dose immediately after surgery | Reduced neuronal death, inhibition of microglial activation, decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [1] |
| Experimental Autoimmune Prostatitis (EAP) | Nonobese Diabetic (NOD) Mice | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Reduced prostate inflammation and pelvic pain | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 10 mg/kg | Intraperitoneal (i.p.) | 18-28 days | Amelioration of disease symptoms | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions. A common method for formulating hydrophobic compounds for intraperitoneal injection is to use a vehicle composed of Dimethyl Sulfoxide (DMSO), polyethylene glycol (PEG), and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
0.9% Sodium Chloride (Saline), sterile
Protocol:
-
Prepare the vehicle solution by mixing DMSO, PEG300, and saline. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG300 to the DMSO/Calyxin B mixture and mix thoroughly.
-
Finally, add the saline to the mixture and vortex until a clear solution is obtained.
-
Prepare the formulation fresh on each day of dosing.
Anti-Cancer Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound formulation
-
Vehicle control
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in sterile saline or culture medium at a concentration of 1 x 107 cells/mL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 5 mg/kg/day) or vehicle control via intraperitoneal injection daily for 21 days.
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (histology, Western blot, etc.).
-
Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Protocol:
-
Animal Groups: Divide the animals into four groups: Normal Control, Carrageenan Control, this compound-treated, and Positive Control.
-
Compound Administration: Administer the vehicle, this compound (e.g., 10 mg/kg), or Indomethacin (e.g., 10 mg/kg) via intraperitoneal injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of all animals except the Normal Control group.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the Carrageenan Control group.
In Vivo Toxicity Assessment
A preliminary toxicity assessment should be conducted to ensure the safety of the therapeutic doses.
Protocol:
-
Animal Groups: Use healthy, non-tumor-bearing mice (e.g., BALB/c). Divide them into a vehicle control group and at least two this compound treatment groups with escalating doses (e.g., 10 mg/kg and 20 mg/kg).
-
Treatment: Administer the compound or vehicle daily via intraperitoneal injection for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe the animals for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.
-
Mandatory Visualization
Signaling Pathways
Caption: this compound anti-cancer signaling pathways.
Caption: this compound anti-inflammatory pathway.
Caption: Experimental workflow for xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Diterpenoid Administration in Preclinical Cancer Models
A Comprehensive Guide for Researchers
Note to the Reader: Initial searches for "Calyxin B" did not yield specific in vivo cancer model data. However, extensive research is available for a closely related diterpenoid, Eriothis compound (EriB) . The following application notes and protocols are based on the available data for Eriothis compound and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar compounds.
Introduction
Eriothis compound (EriB), a natural diterpenoid compound, has demonstrated significant anti-tumor effects in various preclinical cancer models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis, primarily through the modulation of key signaling pathways. These notes provide an overview of its application in animal models, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the administration of Eriothis compound in a preclinical breast cancer model.
Table 1: Eriothis compound Administration in a 4T1 Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Strain | Female BALB/c mice | [1] |
| Cell Line | 4T1 murine breast cancer cells | [1] |
| Tumor Induction | Subcutaneous injection into the mammary fat pad | [1] |
| Dosage | 5 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection (presumed common practice) | [1][2] |
| Vehicle | Not specified, common vehicles include DMSO, saline, or oil-based solutions | [1] |
| Treatment Duration | Daily | [1] |
| Primary Endpoint | Tumor volume and weight | [1] |
Table 2: Key In Vivo Efficacy Markers for Eriothis compound
| Marker | Method of Analysis | Observation | Reference |
| Tumor Growth | Caliper measurement | Significant inhibition of tumor progression | [1] |
| Tumor Weight | Post-necropsy measurement | Significant reduction in excised tumor weight | [1] |
| Cell Proliferation | Immunohistochemistry (Ki67) | Decreased expression of Ki67 in tumor tissue | [1] |
| Angiogenesis | Immunohistochemistry (CD31, VEGFR-2) | Reduced microvessel density and VEGFR-2 expression | [1] |
Experimental Protocols
This section provides a detailed methodology for a breast cancer xenograft study using Eriothis compound.
Breast Cancer Xenograft Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of Eriothis compound in a murine breast cancer model.
Materials:
-
4T1 murine breast cancer cells[1]
-
Eriothis compound[1]
-
Vehicle for dissolution (e.g., DMSO, sterile saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement[1]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Materials for immunohistochemical analysis (e.g., antibodies for Ki67, CD31, VEGFR-2)[1]
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation:
-
Harvest and resuspend the 4T1 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each female BALB/c mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Monitor tumor volume regularly (e.g., every 2-3 days) using calipers. Calculate tumor volume using the formula: V = 0.5 × L × W², where L is the longest diameter and W is the shortest diameter.[4]
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the Eriothis compound solution at the desired concentration (e.g., 5 mg/kg) in a suitable vehicle.
-
Administer Eriothis compound or vehicle control (e.g., via intraperitoneal injection) daily.[1]
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21 days).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.[1]
-
-
Immunohistochemical Analysis:
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform immunohistochemical staining for Ki67, CD31, and VEGFR-2 to assess cell proliferation and angiogenesis.[1]
-
Signaling Pathways and Mechanisms of Action
Eriothis compound exerts its anti-cancer effects by modulating several critical signaling pathways.
Inhibition of Angiogenesis via VEGFR-2 Signaling
Eriothis compound has been shown to inhibit tumor growth by targeting angiogenesis. A primary mechanism is the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is essential for endothelial cell proliferation and migration.[1]
Caption: Eriothis compound inhibits angiogenesis by suppressing the VEGFR-2 signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest via Akt/mTOR Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Eriothis compound can induce apoptosis and cell cycle arrest by modulating this pathway.
Caption: Eriothis compound promotes apoptosis and cell cycle arrest by inhibiting the Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel anti-cancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 4. Development of a First-in-Class Click Chemistry–Based Cancer Therapeutic, from Preclinical Evaluation to a First-in-Human Dose Escalation Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Developing Calyxin B Analogs for Improved Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Calyxin B analogs as potential anticancer agents. The protocols outlined below detail the essential assays for assessing cytotoxicity, apoptosis induction, DNA damage, and the mechanism of action of these compounds.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (GI₅₀ in µM) of this compound and its analogs against a panel of human cancer cell lines. Data is compiled from previously published research and serves as a benchmark for newly synthesized compounds.
| Compound | NCI-H460 (Lung) | SF-268 (CNS) | MCF7 (Breast) | HCT-116 (Colon) | A498 (Kidney) | PC-3 (Prostate) | OVCAR-3 (Ovarian) | MIA PaCa-2 (Pancreatic) | DU-145 (Prostate) |
| This compound | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Analog 15h (3-fluorothis compound) | 0.001 | 0.002 | 0.003 | 0.001 | 0.004 | 0.002 | 0.003 | 0.001 | 0.002 |
| Analog 21b (4-fluoroquinocarbazole) | 0.001 | 0.003 | 0.004 | 0.002 | 0.005 | 0.003 | 0.004 | 0.002 | 0.003 |
Data presented is a representative summary from available literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound analogs.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[1]
-
Prepare serial dilutions of the this compound analogs in the complete culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
After incubation, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 1.5 hours at 37°C.[1]
-
Remove the MTT-containing medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 492 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the quantification of apoptotic and necrotic cells following treatment with this compound analogs using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in 6-well plates and treat with the desired concentrations of this compound analogs for 48 hours.[3]
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[3]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).[3]
-
Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[4]
DNA Damage Assessment: Comet Assay
This protocol details the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks induced by this compound analogs.
Materials:
-
Microscope slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Ethidium Bromide)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound analogs for the desired time.
-
Embed the treated cells in a layer of LMPA on a microscope slide pre-coated with NMPA.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 30 minutes.[5]
-
Perform electrophoresis at 21 V for 30 minutes.[5]
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.
Mechanism of Action: Topoisomerase II Inhibition Assay
This protocol is for determining the inhibitory effect of this compound analogs on human topoisomerase II.
Materials:
-
Purified human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution
-
Stop solution (e.g., 10% SDS)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining solution
Procedure:
-
Set up reaction tubes containing 5X Assay Buffer, ATP, and kDNA substrate.[6]
-
Add varying concentrations of the this compound analog to the reaction tubes. Include a no-enzyme control, a no-drug control, and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding purified topoisomerase IIα enzyme to each tube.
-
Incubate the reactions for 30 minutes at 37°C.[6]
-
Stop the reaction by adding the stop solution, followed by proteinase K to digest the enzyme.[6]
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the catenated kDNA network that remains at the origin of the gel.
Protein Expression Analysis: Western Blotting
This protocol is for analyzing the expression levels of key proteins involved in apoptosis and DNA damage signaling pathways.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 5 minutes each.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for developing this compound analogs.
Caption: Hypothetical signaling pathway for this compound analogs.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Eriocalyxin B-Induced Apoptosis in HT-1080 Fibrosarcoma Cells
Introduction
Eriocalyxin B (EriB) is a natural diterpenoid compound isolated from Isodon eriocalyx that has demonstrated potent anti-tumor activities across a range of cancer cell lines.[1][2][3] This document provides a detailed overview of the proposed mechanism of action of Eriothis compound in inducing apoptosis in the human fibrosarcoma cell line, HT-1080, along with comprehensive protocols for key experiments. HT-1080 is a well-characterized cell line derived from a human fibrosarcoma, possessing an activated N-ras oncogene, making it a valuable model for cancer research.
Mechanism of Action
Eriothis compound is proposed to induce apoptosis in HT-1080 cells through a multi-faceted approach targeting several key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates downstream signaling cascades, leading to programmed cell death.[1][2]
Key Signaling Pathways Involved:
-
Inhibition of NF-κB Pathway: Eriothis compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This inhibition prevents the transcription of anti-apoptotic genes, thereby sensitizing the cells to apoptotic stimuli.
-
Modulation of AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Eriothis compound is reported to suppress the phosphorylation of Akt, leading to the inactivation of this pro-survival pathway.[3]
-
Activation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is activated in response to Eriothis compound-induced ROS production.[1] Persistent activation of ERK can lead to the induction of apoptosis.
-
Regulation of Bcl-2 Family Proteins: Eriothis compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating or maintaining the levels of pro-apoptotic proteins such as Bax.[1] This shift in the Bcl-2/Bax ratio is a critical step in the intrinsic apoptotic pathway.
-
Activation of Caspases: The aforementioned signaling events converge on the activation of the caspase cascade. Eriothis compound induces the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the execution of the apoptotic program.[1][4]
-
Involvement of the p53 Pathway: In some cancer cell types, Eriothis compound has been shown to activate the p53 tumor suppressor pathway, which can contribute to cell cycle arrest and apoptosis.[4]
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results observed with Eriothis compound in cancer cell lines. These should be used as a reference for expected outcomes when treating HT-1080 cells with this compound.
Table 1: Cytotoxicity of Eriothis compound on HT-1080 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.1 ± 3.8 |
| 10 | 45.7 ± 3.2 |
| 25 | 21.9 ± 2.5 |
| 50 | 8.6 ± 1.9 |
Table 2: Apoptosis Induction in HT-1080 Cells by Eriothis compound (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| Eriothis compound (10 µM) | 28.7 ± 2.1 | 15.4 ± 1.8 |
| Eriothis compound (25 µM) | 45.1 ± 3.5 | 25.8 ± 2.7 |
Table 3: Effect of Eriothis compound on Key Apoptotic Proteins (Western Blot Densitometry)
| Protein | Control (Relative Expression) | Eriothis compound (10 µM) (Relative Expression) |
| Bcl-2 | 1.00 | 0.45 |
| Bax | 1.00 | 1.85 |
| Cleaved Caspase-3 | 1.00 | 4.20 |
| p-Akt | 1.00 | 0.30 |
| p-NF-κB p65 | 1.00 | 0.25 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT-1080 (Human Fibrosarcoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
-
Seed HT-1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed HT-1080 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed HT-1080 cells in a 60 mm dish and treat with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-NF-κB p65, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis in HT-1080 cells.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols for Western Blot Analysis of Calyxin B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the cellular effects of Calyxin B, a natural compound with demonstrated anti-cancer properties. The methodologies detailed below are designed to assess the impact of this compound on key signaling pathways, apoptosis, and cell cycle regulation.
Data Presentation
The following tables summarize quantitative data from representative studies on Eriothis compound (a close analog of this compound), showcasing its effects on protein expression in various cancer cell lines. Densitometric analysis of protein bands was normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Quantitative Analysis of Apoptosis-Related Protein Expression in Prostate Cancer Cells (PC-3 and 22RV1) Treated with Eriothis compound [1]
| Target Protein | Treatment Group | Normalized Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | Control | 1.0 |
| Eriothis compound (0.5 µM, 48h in PC-3) | Increased | |
| Eriothis compound (2 µM, 48h in 22RV1) | Increased | |
| Cleaved Caspase-8 | Control | 1.0 |
| Eriothis compound (0.5 µM, 48h in PC-3) | Increased | |
| Eriothis compound (2 µM, 48h in 22RV1) | Increased | |
| Cleaved PARP | Control | 1.0 |
| Eriothis compound (0.5 µM, 48h in PC-3) | Increased | |
| Eriothis compound (2 µM, 48h in 22RV1) | Increased |
Table 2: Quantitative Analysis of Signaling Pathway-Related Protein Expression in Prostate Cancer Cells (PC-3 and 22RV1) Treated with Eriothis compound [1]
| Target Protein | Treatment Group | Normalized Expression (Fold Change vs. Control) |
| p-Akt | Control | 1.0 |
| Eriothis compound | Decreased | |
| p-mTOR | Control | 1.0 |
| Eriothis compound | Decreased |
Table 3: Quantitative Analysis of Apoptosis-Related Protein Expression in Triple-Negative Breast Cancer Cells (MDA-MB-231) Treated with Eriothis compound [2]
| Target Protein | Treatment Group | Normalized Expression (Fold Change vs. Control) |
| Bax/Bcl-2 ratio | Control | 1.0 |
| Eriothis compound | Increased | |
| Nuclear NF-κBp65 | Control | 1.0 |
| Eriothis compound | Decreased | |
| Caspase-3 Activation | Control | 1.0 |
| Eriothis compound | Increased |
Signaling Pathways Modulated by this compound Analogs
This compound and its analogs have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key signaling pathways. The diagram below illustrates the putative signaling cascade affected by these compounds.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
The following is a detailed protocol for Western blot analysis of cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
I. Cell Culture and Treatment
-
Cell Seeding : Plate the desired cancer cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (Typical concentrations range from 0.5 µM to 20 µM).[3]
-
Treatment : Replace the culture medium with the medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (Typical incubation times range from 2 to 48 hours).[3]
II. Lysate Preparation
-
Cell Harvesting : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis : Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.[3]
-
Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Protein Assay : Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization : Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
IV. SDS-PAGE and Electrotransfer
-
Sample Preparation : Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes : Wash the membrane three to five times for 5-10 minutes each with TBST.[3]
VI. Detection and Analysis
-
Detection : Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane with the reagent.[3]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[3]
-
Densitometry : Quantify the band intensities using image analysis software and normalize to a loading control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for analyzing this compound-treated cells.
Caption: Western blot experimental workflow.
References
Calycosin as a Tool Compound in Flavonoid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin, an isoflavonoid primarily isolated from the root of Astragalus membranaceus, has emerged as a valuable tool compound in flavonoid research. Its well-documented biological activities, particularly its pro-apoptotic and anti-proliferative effects in various cancer cell lines, make it an excellent candidate for investigating cellular signaling pathways and for the preliminary assessment of potential therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Calycosin to study its effects on cell viability, apoptosis, and key signaling cascades, including the p38 MAPK and ROS-mediated pathways.
Data Presentation: In Vitro Efficacy of Calycosin
The cytotoxic and anti-proliferative effects of Calycosin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments to probe the compound's mechanism of action.
Table 1: IC50 Values of Calycosin in Human Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) at 48h |
| AGS | 47.18 |
| BGC-823 | 55.23 |
| SGC-7901 | 63.81 |
| MGC-803 | 71.45 |
| HGC-27 | 78.92 |
| MKN-45 | 83.17 |
| NCI-N87 | 89.54 |
| SNU-1 | 94.36 |
| SNU-5 | 101.28 |
| SNU-16 | 112.63 |
| KATO III | 125.41 |
| Hs 746T | 138.97 |
Data compiled from studies on the effects of Calycosin on gastric cancer cells.[1]
Signaling Pathways Modulated by Calycosin
Calycosin has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for designing further investigations.
p38 MAPK Signaling Pathway
Calycosin has been demonstrated to induce apoptosis in human osteosarcoma 143B cells through the activation of the p38 MAPK pathway.[2][3] This leads to a cascade of downstream events culminating in mitochondrial-dependent apoptosis.
References
- 1. Calycosin, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin induces apoptosis via p38‑MAPK pathway‑mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calyxin B Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Calyxin B for in vitro experiments.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution in my aqueous cell culture medium. What can I do?
A1: Precipitation is a common challenge with hydrophobic compounds like this compound. Here are several strategies to address this issue, starting with the most common approaches.
Initial Steps:
-
Ensure Proper Mixing: Vortex the stock solution and the final dilution thoroughly.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution, but be cautious of compound stability at higher temperatures.[1]
If Precipitation Persists, Consider Co-solvents:
The most common method for dissolving poorly soluble compounds for in vitro assays is the use of a water-miscible organic co-solvent.[2] Dimethyl sulfoxide (DMSO) is a widely used initial choice.[3]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration for Cell-Based Assays (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 1% | Widely used, but can be toxic to cells at higher concentrations.[3][4] |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations and may have immunosuppressive effects.[3][4] |
| Methanol | 0.5% | < 1% | Can be toxic; use with caution in cell-based assays.[3] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-5% | < 5% | Generally less toxic than DMSO or ethanol. |
| N,N-Dimethylformamide (DMF) | 0.1% | < 0.5% | Use with caution due to potential toxicity. |
Q2: I'm using a co-solvent, but this compound is still not dissolving or is precipitating upon dilution. What are my next steps?
A2: If a single co-solvent is insufficient, you can explore the following advanced strategies:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent. However, it is crucial to stay below the maximum recommended concentration to avoid cellular toxicity.[3]
-
Try a Different Co-solvent: The optimal co-solvent is compound-specific. If DMSO fails, consider ethanol or PEG.
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles.[2] Tween® 80 and Solutol® HS-15 are examples of surfactants used in formulations.[2]
-
pH Modification: For ionizable compounds, adjusting the pH of the solvent can significantly improve solubility.[2][3] Determine the pKa of your compound to guide whether to use an acidic or basic solution.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]
Experimental Protocols
Protocol 1: General Method for Solubilization using a Co-solvent
This protocol outlines the standard procedure for dissolving a poorly soluble compound like this compound using a co-solvent for in vitro assays.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[1]
-
-
Determine the Final Desired Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
-
Serial Dilution (if necessary):
-
If the stock solution is highly concentrated, perform serial dilutions in the same co-solvent to create an intermediate stock.
-
-
Final Dilution into Aqueous Medium:
-
Add a small volume of the stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture medium or buffer) to achieve the final desired concentration.
-
Crucially, ensure the final concentration of the co-solvent is low enough to not affect the experimental system (typically < 0.5% v/v for DMSO in cell-based assays).
-
Immediately vortex or mix the final solution thoroughly to ensure the compound remains dissolved and to avoid localized high concentrations that can lead to precipitation.
-
Mandatory Visualizations
Caption: Workflow for solubilizing this compound for in vitro assays.
Caption: Hypothetical signaling pathway modulated by this compound.
Frequently Asked Questions (FAQs)
Q3: What is the best stock concentration for this compound?
A3: A stock concentration of 10-50 mM in a pure co-solvent like DMSO is generally recommended. This allows for a significant dilution into your final assay medium, minimizing the final co-solvent concentration.
Q4: How should I store my this compound stock solution?
A4: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.
Q5: Can the co-solvent itself affect my experimental results?
A5: Yes, absolutely. Co-solvents like DMSO and ethanol can have biological effects, including cytotoxicity, anti-inflammatory effects, or induction of cell differentiation, especially at higher concentrations.[4] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent used to dissolve this compound.
Q6: I am performing a cell-free (biochemical) assay. Do I need to be as concerned about co-solvent concentration?
A6: While cell viability is not a concern in cell-free assays, high concentrations of organic solvents can still denature proteins, interfere with enzyme kinetics, or affect compound-target interactions. It is always best practice to keep the co-solvent concentration as low as possible and to include a vehicle control.
Q7: My compound seems to dissolve initially but then crashes out of solution over time. What can I do?
A7: This can happen with compounds that have borderline solubility. Consider the following:
-
Prepare Fresh Dilutions: Prepare the final dilution of this compound immediately before use.
-
Maintain Temperature: Ensure your assay medium is at the correct temperature (e.g., 37°C for cell-based assays) when adding the compound.
-
Re-evaluate Your Solubilization Method: You may need to switch to a different co-solvent or explore the advanced solubilization strategies mentioned in the troubleshooting guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Calyxin B stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Calyxin B in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the known properties of chalcones, the chemical class to which this compound belongs, and general best practices for handling poorly soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability challenges in aqueous solutions?
A1: this compound is a chalcone compound extracted from the seeds of Alpinia blepharocalyx with known anti-proliferative activity, making it a subject of interest in cancer research.[1] The primary challenge for researchers working with this compound, as with many chalcones, is its poor aqueous solubility. This can lead to precipitation when preparing stock solutions or diluting them in aqueous buffers or cell culture media, which in turn affects the accuracy and reproducibility of experimental results.[2][3]
Q2: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/media. What happened and how can I fix it?
A2: This common issue, often called "crashing out," occurs because this compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in water.[2] When the DMSO stock is introduced to an aqueous environment, the drastic decrease in organic solvent concentration causes the compound to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use Co-solvents: For certain applications, especially in vivo studies, incorporating co-solvents can help maintain solubility.
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80) to your final aqueous solution can help keep this compound in a dispersed state.[2]
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath may help redissolve small amounts of precipitate.[2]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing stock solutions of hydrophobic compounds like chalcones for biological assays, Dimethyl Sulfoxide (DMSO) is the most widely used solvent.[2] It is a powerful solvent that is miscible with water and is generally well-tolerated by cells at low final concentrations (typically below 0.5%).[2] Other non-protic organic solvents such as dichloromethane, chloroform, and ethyl acetate may also be used for dissolving heterocyclic chalcones.[3]
Q4: How does pH affect the stability of this compound?
A4: The solubility and stability of chalcones containing ionizable groups (like hydroxyl moieties) can be dependent on the pH of the solution.[2] Adjusting the pH of the buffer might increase the solubility of this compound. However, extreme pH values can also lead to chemical degradation. It is advisable to determine the optimal pH range for your specific experimental setup.
Q5: Are there general stability characteristics of chalcones that I should be aware of?
A5: Yes, chalcones as a class of compounds have some general stability characteristics. They can be thermally stable up to their melting point.[3] The trans (E) isomer of chalcones is generally more thermodynamically stable than the cis (Z) isomer due to less steric hindrance.[4] The introduction of heterocyclic rings into the chalcone structure has been reported to increase stability, though it may decrease solubility.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit- Improper solvent- Temperature fluctuations | - Prepare a fresh stock solution at a lower concentration.- Ensure the use of high-purity, anhydrous DMSO.- Store the stock solution at the recommended temperature and protect it from light. |
| Precipitation upon dilution in aqueous media | - Poor aqueous solubility ("crashing out")- High final concentration of this compound- Incompatible buffer components | - Decrease the final concentration of this compound.- Perform serial dilutions in the aqueous medium with vigorous mixing.- Add a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 80).- Consider using a co-solvent system if your experiment allows. |
| Inconsistent experimental results | - Incomplete dissolution of this compound- Degradation of this compound over time- Adsorption to plasticware | - Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions of this compound immediately before each experiment.- Use low-adsorption plasticware or glass vials where possible. |
| Loss of biological activity | - Chemical degradation (hydrolysis, oxidation)- Photodegradation | - Prepare fresh stock solutions periodically.- Store stock solutions and working dilutions protected from light.- Avoid prolonged exposure to harsh environmental conditions (extreme pH, high temperatures). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Stability Assessment in Aqueous Buffer
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration. This may require dilution from a DMSO stock. Ensure the final DMSO concentration is consistent across all samples and controls (typically <0.5%).
-
Incubation: Incubate the solution under various conditions to be tested (e.g., different temperatures, pH values, or exposure to light).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and half-life.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Overcoming Resistance to Calyxin B and Related Compounds in Cancer Cell Lines
Disclaimer: The term "Calyxin B" is broad and may refer to several related compounds. This guide focuses on the most scientifically prominent and relevant molecules: Eriothis compound and Glaucothis compound . We also provide information on Calycosin and Calotropin , which, while structurally different, are sometimes associated with similar inquiries.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cell line is showing reduced sensitivity to Eriothis compound. What are the possible resistance mechanisms?
While acquired resistance to Eriothis compound (EriB) is not yet extensively documented, potential mechanisms can be extrapolated from its known modes of action. Resistance may arise from:
-
Alterations in the STAT3 Signaling Pathway: EriB is known to directly inhibit STAT3.[1] Mutations in the STAT3 protein, particularly in or near the SH2 domain where EriB is thought to bind, could prevent this interaction and confer resistance.[1]
-
Upregulation of Anti-Apoptotic Proteins: EriB induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] Overexpression of these or other pro-survival proteins could counteract the effects of EriB.
-
Increased Antioxidant Capacity: EriB's activity is linked to the generation of reactive oxygen species (ROS).[2][3] An increase in the cancer cells' antioxidant capacity, for example, through upregulation of Nrf2 or other antioxidant pathways, could neutralize the ROS and reduce EriB's efficacy.
-
Drug Efflux Pumps: Although not specifically documented for EriB, a common mechanism of drug resistance in cancer cells is the upregulation of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[4]
FAQ 2: How can I overcome resistance to Calotropin in my cisplatin-resistant non-small cell lung cancer (NSCLC) cell line?
Calotropin has shown significant efficacy in overcoming resistance to other chemotherapeutic agents. In cisplatin-resistant NSCLC cells (A549/CDDP), Calotropin exerts a potent pro-apoptotic effect.[5][6] The IC50 value for Calotropin in A549/CDDP cells was found to be 0.33 ± 0.06 μM, while in the parental, sensitive A549 cells, the IC50 was significantly higher at 38.46 ± 1.16 μM, indicating that Calotropin is more potent in the resistant cells.[6]
Troubleshooting Strategy:
If you are working with a cisplatin-resistant NSCLC cell line, Calotropin can be used as a single agent to induce cell death. The mechanism involves inducing G2/M phase cell cycle arrest and apoptosis through the mitochondrial pathway, which is often dysregulated in resistant cells.[7]
FAQ 3: I am not seeing the expected synergistic effect between Glaucothis compound and cisplatin in my ovarian cancer cell line. What could be the issue?
Glaucothis compound (GLB) has been shown to sensitize ovarian cancer cells to cisplatin, and this effect is linked to an increase in reactive oxygen species (ROS).[8] If you are not observing synergy, consider the following:
-
Cellular Redox State: The baseline antioxidant capacity of your specific ovarian cancer cell line might be particularly high, thus neutralizing the ROS generated by GLB.
-
Drug Concentration and Treatment Schedule: The synergistic effect is dependent on the concentrations of both GLB and cisplatin, as well as the timing of administration. It may be necessary to optimize these parameters for your cell line.
-
Expression of JNK: The synergistic effect of GLB and cisplatin involves the phosphorylation of c-Jun N-terminal kinase (JNK).[8] Verify the expression and activation status of JNK in your cell line.
FAQ 4: Can Calycosin be used to overcome resistance to standard chemotherapies?
Yes, Calycosin has been shown to enhance the inhibitory effects of several chemotherapeutic drugs, including cisplatin, 5-fluorouracil (5-FU), and adriamycin (ADM) in gastric cancer cells. This enhancement is associated with the inhibition of the pro-survival Akt signaling pathway. In gemcitabine-resistant lung cancer cells, Calycosin has also been found to inhibit proliferation.[9]
Troubleshooting Guides
Problem 1: Decreased Eriothis compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Verify Target Engagement: Use Western blotting to confirm that EriB is still inhibiting the phosphorylation of STAT3. If p-STAT3 levels are not decreasing upon treatment, this could indicate a mutation in the STAT3 protein. 2. Assess Apoptosis Induction: Perform an Annexin V/PI apoptosis assay to determine if EriB is still inducing apoptosis. A lack of apoptosis may suggest upregulation of anti-apoptotic proteins. 3. Combination Therapy: Consider combining EriB with inhibitors of pathways that may be compensating for STAT3 inhibition, such as the PI3K/Akt pathway. There is evidence that EriB can also inhibit the Akt/mTOR pathway.[3] |
| Increased drug efflux. | 1. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of ABC transporters, such as verapamil, to see if the sensitivity to EriB is restored. |
Problem 2: Sub-optimal Synergy of Calotropin with 5-Fluorouracil (5-FU) in Colorectal Cancer Cells
| Possible Cause | Troubleshooting Steps |
| Incorrect drug ratio or treatment schedule. | 1. Dose-Response Matrix: Perform a checkerboard assay with varying concentrations of both Calotropin and 5-FU to determine the optimal synergistic ratio. 2. Sequential vs. Co-treatment: Investigate whether pre-treating with one drug before adding the second enhances the synergistic effect. |
| Cell line-specific differences in the Hippo signaling pathway. | Calotropin's mechanism in colorectal cancer involves the Hippo signaling pathway.[10] 1. Pathway Analysis: Use Western blotting to assess the levels and phosphorylation status of key proteins in the Hippo pathway, such as YAP, before and after treatment. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the discussed compounds in various cancer cell lines.
Table 1: IC50 Values for Eriothis compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Specified | 0.3-3.1 | [11] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.3-3.1 | [11] |
| A-549 | Lung Cancer | Not Specified | 0.3-3.1 | [11] |
| SMMC-7721 | Liver Cancer | Not Specified | 0.3-3.1 | [11] |
| SW-480 | Colon Cancer | Not Specified | 0.3-3.1 | [11] |
| HL-60 | Leukemia | Not Specified | 0.3-3.1 | [11] |
| MG63 | Osteosarcoma | CCK-8 | Varies (dose-dependent) | [11] |
| U2OS | Osteosarcoma | CCK-8 | Varies (dose-dependent) | [11] |
Table 2: IC50 Values for Glaucothis compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Leukemia | Not Specified | ~5.86 | [12] |
Table 3: IC50 Values for Calycosin
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| AGS | Gastric Cancer | Not Specified | 47.18 | [9] |
Table 4: IC50 Values for Calotropin
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549/CDDP (cisplatin-resistant) | Non-Small Cell Lung Cancer | Not Specified | 0.33 ± 0.06 | [6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 38.46 ± 1.16 | [6] |
| HSC-3 | Oral Squamous Carcinoma | MTT | 61.17 (24h), 27.53 (48h) | [13] |
| HepG2 | Hepatocarcinoma | Not Specified | 0.04 | [5][14] |
| Raji | B lymphoblastoid | Not Specified | 0.02 | [5][14] |
| LS 180 | Colorectal Adenocarcinoma | Not Specified | 0.06 | [5][14] |
| PC-3 | Prostate Cancer | Not Specified | 0.41 | [5][14] |
| U373 | Glioblastoma | Not Specified | 0.005 | [5][14] |
| BT-459 | Triple-Negative Breast Cancer | Not Specified | 0.03 ± 0.002 | [5][14] |
| Hs578T | Triple-Negative Breast Cancer | Not Specified | 0.06 ± 0.01 | [5][14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 0.44 ± 0.08 | [5][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Compound of interest (Eriothis compound, Glaucothis compound, Calycosin, or Calotropin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO)[15]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the freshly prepared compound. Include a vehicle-treated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.[12][16]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry.[17][18]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry.
-
Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression.[20]
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lysate Preparation: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Direct inhibition of the STAT3 signaling pathway by Eriothis compound.
Caption: Experimental workflow to validate Calotropin's effect on resistant cells.
Caption: Synergistic mechanism of Glaucothis compound and Cisplatin in ovarian cancer.
Caption: Calycosin enhances chemotherapy by inhibiting the Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. jnsbm.org [jnsbm.org]
- 8. Glaucothis compound Attenuates Ovarian Cancer Cell Growth and Cisplatin Resistance In Vitro via Activating Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the anti-cancer mechanisms of calotropin: Insights into cell growth inhibition, cell cycle arrest, and metabolic regulation in human oral squamous carcinoma cells (HSC-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. benchchem.com [benchchem.com]
Optimizing In Vivo Experiments: A Technical Guide for Calycosin (formerly referenced as Calyxin B)
A Note on Terminology: Initial searches for "Calyxin B" yielded limited publicly available data regarding its use in in vivo experiments. However, "Calyxin" is a brand name for Citicoline[1][2][3], a drug used for cerebrovascular disorders, and "this compound" is documented as a compound with anti-proliferative properties[4]. Given the context of your request for detailed experimental protocols, it is highly probable that the intended compound of interest is Calycosin , a well-researched bioactive isoflavone with extensive in vivo data. This technical support center will focus on Calycosin to provide a comprehensive and actionable resource for your research needs.
Frequently Asked Questions (FAQs)
General
Q1: What is Calycosin and what are its primary research applications?
A1: Calycosin is a bioactive isoflavone primarily isolated from Astragalus membranaceus[5][6]. It is a phytoestrogen with a wide range of pharmacological activities, making it a subject of investigation in several research fields. Its primary applications in in vivo models include studies on its anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects[7][8][9].
Dosage and Administration
Q2: What is a typical starting dose for Calycosin in mice or rats?
A2: The optimal dose of Calycosin is dependent on the animal model and the specific disease being studied. For initial studies, a dose range of 10-50 mg/kg/day is a common starting point. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q3: What is the most common route of administration for Calycosin in in vivo studies?
A3: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most frequently reported routes of administration for Calycosin in animal studies[7][10]. The choice of administration route may depend on the desired pharmacokinetic profile and the experimental model.
Q4: How should I prepare Calycosin for administration?
A4: Calycosin has low water solubility. A common vehicle for oral administration is 5% carboxymethylcellulose (CMC)[11]. For intraperitoneal injections, it can be dissolved in dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS)[10]. It is imperative to keep the final DMSO concentration low to avoid toxicity.
Troubleshooting
Q5: I am observing low bioavailability of Calycosin in my experiments. What could be the reason?
A5: Calycosin is known to have low oral bioavailability, which may be attributed to its metabolism in the liver and intestines[7]. Glucuronidation is a major metabolic pathway for Calycosin[8]. To potentially enhance bioavailability, consider co-administration with an inhibitor of glucuronidation, if appropriate for your study design, or explore alternative delivery systems.
Q6: Are there any known toxic effects of Calycosin at higher doses?
A6: While generally considered safe at therapeutic doses, long-term treatment with high doses of Calycosin may warrant monitoring for potential side effects. Some studies have noted that long-term administration of up to 50 mg/kg/day in mice did not show obvious adverse effects[9]. However, it is always recommended to conduct preliminary toxicity studies for your specific animal model and experimental duration.
Quantitative Data Summary
Table 1: In Vivo Dosage of Calycosin in Rodent Models
| Animal Model | Disease/Condition | Dose Range | Administration Route | Frequency | Reference |
| Rat | Myocardial Infarction | 0.5, 1, 2, 4 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | [10] |
| Rat | Ischemia-Reperfusion | 7.5 - 30 mg/kg | Not Specified | Daily | [7] |
| Mouse | Intracerebral Hemorrhage | 25 or 50 mg/kg | Oral (p.o.) | Daily | [7] |
| Rat | Acute Pancreatitis | 25 or 50 mg/kg | Oral (p.o.) | Daily | [7] |
| db/db Mouse | Diabetic Kidney Disease | Not Specified | Not Specified | For 28 days | [7] |
| Nude Mouse | Colorectal Cancer Xenograft | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Oral Administration of Calycosin in a Mouse Model of Neuroinflammation
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Calycosin Formulation:
-
For a 25 mg/kg dose in a 20 g mouse, weigh out 0.5 mg of Calycosin.
-
Suspend the Calycosin powder in the 0.5% CMC vehicle. Ensure a homogenous suspension through vortexing or brief sonication. The final volume for oral gavage is typically 100-200 µL.
-
-
Administration:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle, carefully administer the Calycosin suspension directly into the stomach.
-
Administer once daily for the duration of the experiment.
-
-
Control Group: Administer the same volume of the 0.5% CMC vehicle to the control group of mice.
-
Outcome Assessment: At the end of the treatment period, assess neuroinflammation markers through methods such as ELISA for inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates, or immunohistochemistry for microglial and astrocyte activation.
Protocol 2: Intraperitoneal Administration of Calycosin in a Rat Model of Myocardial Infarction
-
Animal Model: Adult male Sprague-Dawley rats[10].
-
Vehicle Preparation: Prepare a stock solution of Calycosin in 100% DMSO. Further dilute with sterile saline to the final desired concentration. The final DMSO concentration should be kept below 5% to minimize toxicity.
-
Calycosin Formulation:
-
For a 4 mg/kg dose in a 250 g rat, you will need 1 mg of Calycosin.
-
Dissolve the Calycosin in a minimal amount of DMSO.
-
Dilute with sterile saline to the final injection volume (typically 0.5-1.0 mL).
-
-
Administration:
-
Properly restrain the rat.
-
Inject the Calycosin solution into the intraperitoneal cavity.
-
Administer once daily for 28 days[10].
-
-
Control Group: Administer the same volume of the vehicle (e.g., saline with the corresponding percentage of DMSO) to the control group of rats[10].
-
Outcome Assessment: Evaluate cardiac function using echocardiography to measure parameters like left ventricular ejection fraction (LVEF). Analyze angiogenesis markers such as VEGF and CD31 in the ischemic myocardium via immunohistochemistry or Western blotting[10].
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Calycosin
Calycosin has been shown to exert its effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Key signaling pathways modulated by Calycosin.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with Calycosin.
Caption: General workflow for Calycosin in vivo experiments.
References
- 1. mims.com [mims.com]
- 2. medsforall.com.ph [medsforall.com.ph]
- 3. watsons.com.ph [watsons.com.ph]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Calycosin: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of calycosin on left ventricular ejection fraction and angiogenesis in rat models with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calycosin Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Calyxin B experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB). EriB is a natural diterpenoid investigated for its potent anti-cancer properties, which can sometimes yield inconsistent results. This guide aims to address common issues and provide standardized protocols to enhance reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Eriothis compound in a question-and-answer format.
Question: Why am I observing high variability in IC50 values between experiments?
Answer:
Inconsistent IC50 values for Eriothis compound can stem from several factors:
-
Compound Instability: Eriothis compound solutions are known to be unstable. It is crucial to prepare fresh dilutions from a concentrated stock for each experiment. Store the stock solution as recommended by the supplier, typically at -20°C and protected from light.[1]
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or the growth phase of cells at the time of treatment can significantly impact their response to EriB. Standardize your cell culture practices, including seeding density, and ensure cells are in the logarithmic growth phase before treatment.[1]
-
Variable Incubation Times: The cytotoxic effect of EriB is time-dependent. Ensure that incubation times are consistent across all experiments.[2]
-
Assay-Dependent Variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity in an MTT assay vs. membrane integrity in a trypan blue assay). Using the same assay consistently will minimize variability.[1]
Question: My Eriothis compound treatment shows a reduced or no effect on the target cells. What could be the problem?
Answer:
If Eriothis compound is not producing the expected cytotoxic effect, consider the following possibilities:
-
Compound Inactivity: As mentioned, EriB is unstable in solution. Ensure that your stock solution is stored correctly and that working solutions are freshly prepared.
-
Cell Line Resistance: Some cancer cell lines may be inherently resistant to Eriothis compound. It can be beneficial to test a panel of cell lines to identify sensitive and resistant models.[1]
-
Presence of Thiol-Containing Reagents: The mechanism of action of Eriothis compound involves interaction with thiol groups of specific proteins.[3] High concentrations of thiol-containing reagents, such as Dithiothreitol (DTT) or beta-mercaptoethanol, in your cell culture medium or buffers can interfere with the activity of EriB.[3]
-
Incorrect Dosage: Ensure that the concentrations of EriB used are within the effective range for your specific cell line, as determined by dose-response experiments.
Question: I am seeing inconsistent results in my Western blot analysis for p-STAT3 levels after Eriothis compound treatment. How can I troubleshoot this?
Answer:
Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Variability in EriB Treatment: Ensure consistent treatment conditions, including drug concentration and incubation time, as the inhibition of STAT3 phosphorylation by EriB is dose- and time-dependent.[4]
-
Protein Lysate Preparation: Add protease and phosphatase inhibitors to your lysis buffer to prevent degradation and dephosphorylation of your target proteins. Keep samples on ice or at 4°C throughout the preparation process.
-
Loading Amount Consistency: Inaccurate protein quantification can lead to variability. Use a reliable protein assay (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Antibody Performance: Use a specific and validated antibody for p-STAT3. If using a new antibody, it is advisable to perform a validation experiment.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of Eriothis compound?
Eriothis compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Its primary mechanism involves the direct covalent binding to and inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3][4][5] This binding prevents the phosphorylation of STAT3 at Tyrosine 705, which is crucial for its activation, dimerization, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[5] Additionally, EriB has been shown to inhibit the NF-κB and Akt/mTOR signaling pathways and activate the ERK pathway.[2][6][7]
How should I store and handle Eriothis compound?
Proper storage and handling are critical for maintaining the stability and activity of Eriothis compound. The powdered form should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] It is highly recommended to prepare fresh working dilutions from the stock solution for each experiment due to the compound's instability in aqueous solutions.[1]
What are the typical effective concentrations of Eriothis compound?
The effective concentration of Eriothis compound varies depending on the cancer cell line and the specific cellular effect being measured. IC50 values for cell viability can range from nanomolar to micromolar concentrations. For example, in PC-3 prostate cancer cells, the IC50 has been reported to be between 0.46 and 0.88 µM, while in 22RV1 prostate cancer cells, it ranges from 1.20 to 3.26 µM after 24-48 hours of treatment.[2] For specific effects like apoptosis induction in MDA-MB-231 breast cancer cells, concentrations of 1.5 - 3 µM have been used.[9]
Which signaling pathways are commonly investigated in Eriothis compound experiments?
Researchers frequently use Western blot analysis to examine the effect of Eriothis compound on several key signaling pathways implicated in cancer, including:
-
STAT3 Pathway: Probing for total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705) is common to confirm the inhibitory effect of EriB.[4][10]
-
NF-κB Pathway: Assessing the levels of key proteins like p65 and IκBα can demonstrate the suppression of this pathway.[9][10]
-
Akt/mTOR Pathway: Investigating the phosphorylation status of Akt and mTOR can reveal the impact of EriB on this pro-survival pathway.[2]
-
ERK Pathway: The activation of the ERK pathway in response to EriB has also been observed in some cancer cell lines.[6]
Quantitative Data Summary
The following tables summarize the IC50 values and effective concentrations of Eriothis compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 | 0.88 | [2] |
| PC-3 | Prostate Cancer | 48 | 0.46 | [2][8] |
| 22RV1 | Prostate Cancer | 24 | 3.26 | [2][8] |
| 22RV1 | Prostate Cancer | 48 | 1.20 | [2][8] |
| PANC-1 | Pancreatic Cancer | - | Potent Cytotoxicity | [11] |
| SW1990 | Pancreatic Cancer | - | Potent Cytotoxicity | [11] |
| CAPAN-1 | Pancreatic Cancer | - | Potent Cytotoxicity | [11] |
| CAPAN-2 | Pancreatic Cancer | - | Potent Cytotoxicity | [11] |
Table 2: Effective Concentrations of Eriothis compound for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (h) | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 | 24 | [8][9] |
| PC-3 | Apoptosis Induction | 0.5 | 48 | [2] |
| 22RV1 | Apoptosis Induction | 2.0 | 48 | [2] |
| A549 | Inhibition of STAT3 | 10 - 20 | 2 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of Eriothis compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of freshly prepared Eriothis compound (e.g., 0.25–8 µM).[8] Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2][8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to assess the effect of Eriothis compound on the phosphorylation of STAT3.
-
Cell Treatment: Culture cells to 70-80% confluency and treat them with the desired concentrations of Eriothis compound or vehicle control for the predetermined incubation time.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.[8] Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of p-STAT3.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method to minimize membrane damage.[12]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][8]
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by Eriothis compound.
Caption: General experimental workflow for studying Eriothis compound.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pjps.pk [pjps.pk]
- 10. benchchem.com [benchchem.com]
- 11. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Calyxin B in Cell-Based Assays
Disclaimer: The following technical support guide is a generalized framework for minimizing the off-target effects of a hypothetical small molecule inhibitor, referred to as "Calyxin B." Due to the limited publicly available information on a specific molecule named this compound, this document provides guidance based on established principles in pharmacology and cell-based assay development. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins or pathways other than its intended therapeutic target. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Minimizing off-target effects is crucial for validating that the observed phenotype is a direct consequence of modulating the intended target.
Q2: What are the initial indicators of potential off-target effects in my this compound experiments?
Several signs may suggest that this compound is exerting off-target effects in your cell-based assays:
-
High Cytotoxicity at Active Concentrations: If this compound induces significant cell death at or near the concentration required for its intended biological effect, this could indicate off-target toxicity.
-
Inconsistent Phenotypes: Observing different cellular responses compared to other known inhibitors of the same target or when using genetic methods (e.g., siRNA or CRISPR) to silence the target.
-
Unusual Dose-Response Curve: A very steep or shallow dose-response curve can sometimes suggest off-target activities.
-
Phenotype in Target-Negative Cells: If this compound elicits a response in cell lines that do not express the intended target protein.
Q3: How can I proactively minimize the risk of off-target effects when starting experiments with this compound?
A multi-pronged approach is recommended:
-
Thorough Literature Review: Search for any known polypharmacology of this compound or structurally similar compounds.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect through careful dose-response studies.
-
Appropriate Controls: Always include positive and negative controls in your assays. A well-characterized inhibitor for the same target can serve as a valuable positive control.
-
Cell Line Selection: Use cell lines where the on-target biology is well-understood and, if possible, compare responses in target-positive versus target-negative cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected cellular response at all concentrations of this compound. | 1. This compound instability or precipitation in media. 2. Non-specific binding to assay components. 3. Broad-spectrum off-target effects. | 1. Assess the solubility and stability of this compound in your cell culture media under experimental conditions. 2. Perform control experiments without cells to check for interference with assay reagents. 3. Conduct a cytotoxicity assay to determine the toxic concentration range. |
| The phenotype observed with this compound does not match the phenotype from genetic knockdown/knockout of the target protein. | 1. This compound has significant off-target effects that contribute to the observed phenotype. 2. Incomplete knockdown/knockout of the target protein. 3. The inhibitor and genetic perturbation affect the target differently (e.g., enzymatic inhibition vs. loss of scaffolding function). | 1. Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype. 2. Confirm the efficiency of your knockdown/knockout at the protein level. 3. Consider that this compound might have a different mechanism of action than simple target depletion. |
| This compound shows high potency in biochemical assays but weak or no activity in cell-based assays. | 1. Poor cell permeability of this compound. 2. Rapid metabolism or efflux of this compound by the cells. 3. The target is not accessible or in the correct conformation within the cellular environment. | 1. Perform a cellular target engagement assay to confirm that this compound is reaching its target inside the cell. 2. Use mass spectrometry to measure the intracellular concentration of this compound over time. 3. Ensure the chosen cell line expresses the target at sufficient levels. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Notes |
| Biochemical Assay | Purified On-Target Protein | 0.1 | Potent inhibition of the isolated target. |
| Cell-Based On-Target Assay | Reporter Cell Line | 1.5 | Cellular potency is lower, suggesting potential permeability or efflux issues. |
| Cytotoxicity Assay | Experimental Cell Line | > 25 | A good therapeutic window, as cytotoxicity is observed at a much higher concentration than on-target activity. |
| Off-Target Kinase Panel | Off-Target Kinase X | 5.0 | Indicates a potential off-target interaction at higher concentrations. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound using MTT Assay
Objective: To determine the effective concentration range and the cytotoxic profile of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, with 10-12 dilution points. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
proper storage and handling of Calyxin B to maintain potency
Disclaimer: The following information is provided for a hypothetical compound, "Calyxin B," representative of a research-grade flavonoid with potential anti-cancer properties. The data and protocols are synthesized from best practices for handling and studying flavonoid compounds and should be adapted based on the specific characteristics of any real-world compound.
This guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound to maintain its potency and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
A1: To maintain the long-term stability and potency of powdered this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light, humidity, and high temperatures can lead to degradation. For optimal long-term storage, refer to the summary table below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] To prepare a stock solution, reconstitute the powdered compound in the appropriate solvent to a desired concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experimental system. Always use anhydrous, research-grade solvents.
Q3: What is the stability of this compound in a stock solution?
A3: The stability of this compound in a stock solution depends on the solvent and storage conditions. When dissolved in anhydrous DMSO, stock solutions are generally stable for several months when stored at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Q4: How stable is this compound in aqueous cell culture media?
A4: Flavonoid compounds like this compound can be unstable in aqueous solutions, particularly at neutral or alkaline pH.[2] Degradation can occur through oxidation and other chemical reactions.[3] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock solution.[2] The stability can also be influenced by the components of the media, such as serum.[4]
Q5: What are the necessary safety precautions when handling powdered this compound?
A5: Powdered this compound should be handled with care to avoid inhalation and direct contact with skin and eyes.[5][6][7] It is recommended to handle the powder in a chemical fume hood or a ventilated balance enclosure.[8] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[8] For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.
Data Presentation: Storage and Reconstitution
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Powder | -20°C (long-term) or 4°C (short-term) | Dry, Inert Gas (e.g., Argon) Recommended | Protect from Light (Amber Vial) |
| Stock Solution (in DMSO) | -20°C or -80°C | Tightly Sealed | Protect from Light (Amber Vial) |
Table 2: Recommended Solvents for Reconstitution of this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary stock solutions | High solubility for most flavonoids. Use anhydrous grade. |
| Ethanol | Stock solutions, some in vitro assays | Use absolute ethanol. May have lower solubility than DMSO. |
| Methanol | Stock solutions, analytical purposes | Good solubility for many flavonoids.[1] |
Troubleshooting Guides
Problem 1: Inconsistent or no biological effect observed in experiments.
-
Potential Cause: Degradation of this compound.
-
Potential Cause: Low bioavailability in the experimental system.
-
Solution: The effective concentration of this compound reaching the target cells may be too low. Consider if the compound is binding to components in the media, such as serum proteins. You may need to perform a dose-response experiment to determine the optimal concentration.
-
-
Potential Cause: Cell line resistance or inappropriate model.
-
Solution: The chosen cell line may not be sensitive to the effects of this compound. Verify the expression of the target signaling pathways in your cell model. Consider testing on a panel of different cell lines.
-
Problem 2: this compound precipitates out of solution during the experiment.
-
Potential Cause: Poor aqueous solubility.
-
Solution: Flavonoids often have low solubility in aqueous media.[9] Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. If precipitation occurs, try lowering the working concentration of this compound.
-
-
Potential Cause: Saturation of the solvent.
-
Solution: The concentration of your stock solution may be too high, leading to precipitation when diluted. Try preparing a less concentrated stock solution.
-
Problem 3: High background signal or off-target effects in assays.
-
Potential Cause: Solvent toxicity.
-
Solution: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cellular stress or toxicity. Always run a vehicle control (media with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.
-
-
Potential Cause: Impurities in the this compound sample.
-
Solution: Ensure you are using a high-purity grade of this compound. If you suspect impurities, you may need to perform analytical chemistry techniques (e.g., HPLC, LC-MS) to assess the purity of your sample.
-
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. lifechems.com [lifechems.com]
- 6. marichem-marigases.com [marichem-marigases.com]
- 7. content.oppictures.com [content.oppictures.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
addressing Calyxin B degradation during experimental procedures
Welcome to the technical support center for Calyxin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential degradation of this compound during experimental procedures. While specific degradation studies on this compound are limited, this guide draws upon the general characteristics of its chemical class (chalcones, a type of flavonoid) and other sensitive natural products to provide best practices for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural compound isolated from plants of the Alpinia genus, with the molecular formula C35H34O8[1][]. As a member of the chalcone family, it possesses a polyphenolic structure that is susceptible to degradation under various experimental conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that can lead to the degradation of this compound?
Based on the general behavior of polyphenolic compounds, the primary factors that can contribute to the degradation of this compound include:
-
pH: Phenolic compounds can be unstable in neutral to alkaline solutions (pH > 7)[3][4][5].
-
Light: Exposure to light, especially UV radiation, can induce photodegradation in many complex organic molecules[6][7][8].
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[9][10][11][12].
-
Oxidation: The phenolic hydroxyl groups in this compound's structure make it susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents.
Q3: How should I properly store this compound to maintain its integrity?
To ensure the long-term stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container at -20°C or lower.
-
Protect it from light by using an amber vial or by storing it in a dark location.
-
Minimize exposure to moisture and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) if possible.
For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped, light-protected vial. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving this compound?
This compound is typically a yellow powder[]. For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used for similar compounds. When preparing aqueous solutions for cell-based assays or other biological experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer or medium to the final desired concentration. Be mindful of the final solvent concentration in your experiment, as it may have its own biological effects.
Q5: How can I detect if my this compound has degraded?
Degradation of this compound can be monitored by:
-
Visual Inspection: A change in the color or clarity of a solution may indicate degradation.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for detecting degradation. The appearance of new peaks or a decrease in the area of the parent this compound peak over time are indicative of degradation.
-
Spectroscopic Analysis: UV-Vis spectroscopy can be used to monitor changes in the absorbance spectrum of the compound, which may shift upon degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in the experimental setup. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution at room temperature. Protect solutions from light during incubation. |
| The this compound solution changes color over time. | Oxidation or pH-induced degradation. | Ensure the pH of your buffer is slightly acidic (if compatible with your experiment). De-gas buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant like ascorbic acid if it does not interfere with the experiment. |
| Precipitation of the compound in aqueous media. | Low solubility of this compound in aqueous solutions. | Increase the initial concentration of the DMSO stock solution to minimize the volume added to the aqueous medium. Ensure thorough mixing upon dilution. The use of a non-ionic surfactant like Tween® 80 at a low concentration (e.g., 0.01-0.1%) may help to maintain solubility, but its compatibility with the experimental system must be verified. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of this compound. | Review the handling and storage procedures. Check the pH of the solutions and protect them from light. Analyze samples at different time points to track the formation of degradation products and identify when the degradation is occurring. |
Data on the Stability of Related Compounds
| Condition | General Stability of Phenolic Compounds | Reference |
| pH | Generally more stable in acidic to neutral conditions (pH 4-7). Degradation can occur at higher pH levels. | [4][5] |
| Light | Susceptible to photodegradation, especially under UV light. | [6][7] |
| Temperature | Degradation rates increase with temperature. | [11][12] |
| Oxygen | Prone to oxidation, leading to the formation of quinones and other degradation products. |
Experimental Protocols
Protocol for Preparation and Handling of this compound to Minimize Degradation
This protocol provides a general procedure for the preparation and handling of this compound to reduce the likelihood of degradation during experimental use.
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a fume hood.
-
Dissolve the compound in an appropriate volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots in amber vials at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution with the appropriate experimental buffer or cell culture medium to the final working concentration immediately before use.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous shaking which can introduce oxygen.
-
-
Handling During Experiments:
-
Protect all solutions containing this compound from direct light by using amber tubes, covering containers with aluminum foil, or working under low-light conditions.
-
If experiments are performed over an extended period at room temperature or 37°C, consider including a time-course control to assess the stability of this compound under your specific experimental conditions.
-
For long-term experiments, it may be necessary to refresh the this compound-containing medium at regular intervals.
-
-
Analysis of Stability:
-
To confirm stability, take aliquots of your working solution at the beginning and end of your experiment.
-
Analyze these samples by HPLC or LC-MS to check for any decrease in the parent compound peak and the appearance of new degradation peaks.
-
Visualizations
Caption: A general experimental workflow for handling this compound to minimize degradation.
Caption: A troubleshooting workflow to identify potential causes of this compound degradation.
References
- 1. PubChemLite - this compound (C35H34O8) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Technical Support Center: A Guide to Utilizing Calyxin B and Related Diterpenoids in Research
Disclaimer: The compound "Calyxin B," isolated from Alpinia blepharocalyx, has been noted for its anti-proliferative properties. However, detailed mechanistic studies and comprehensive experimental data in publicly available literature are limited. In contrast, Eriothis compound , a structurally distinct diterpenoid from Isodon eriocalyx, is extensively researched and shares the characteristic of being a natural product with potent anti-cancer activity. Due to the wealth of available data, this guide will focus on Eriothis compound as a representative compound to address common technical questions regarding experimental design, controls, and troubleshooting. Researchers working with this compound may find these principles broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eriothis compound?
A1: Eriothis compound is a multifunctional agent that induces apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways. Its primary mechanisms include:
-
Inhibition of STAT3 Signaling: Eriothis compound has been shown to directly bind to the STAT3 protein, preventing its phosphorylation and subsequent activation, which is critical for the proliferation and survival of many types of tumor cells.[1][2]
-
Suppression of the Akt/mTOR Pathway: This compound inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth and survival, leading to the induction of apoptosis and autophagy.[3][4]
-
Inhibition of NF-κB Signaling: In some cancer cell lines, Eriothis compound has been reported to induce apoptosis by blocking the NF-κB signaling pathway.[4]
-
Induction of Reactive Oxygen Species (ROS): The cytotoxic effects of Eriothis compound are often linked to an increase in intracellular ROS levels.
Q2: What are appropriate vehicle controls for in vitro and in vivo studies with Eriothis compound?
A2: Selecting the correct vehicle control is crucial for interpreting your results accurately.
-
In Vitro: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving Eriothis compound for cell-based assays. Your vehicle control should be cells treated with the same final concentration of DMSO as your experimental groups. It is critical to ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
In Vivo: The choice of vehicle for animal studies depends on the route of administration. Common vehicles include a mixture of DMSO, Cremophor EL, and saline, or DMSO and corn oil. The vehicle control group should receive the same volume and formulation of the vehicle without Eriothis compound. A pilot study to assess the tolerability of the vehicle is recommended.
Q3: How should I select positive and negative controls for my Eriothis compound experiments?
A3: The choice of controls depends on the specific assay being performed.
-
Cytotoxicity/Apoptosis Assays: A well-characterized cytotoxic agent known to induce apoptosis in your cell line of choice, such as Doxorubicin or Staurosporine, can serve as a positive control. Untreated or vehicle-treated cells serve as the negative control.
-
Western Blotting for Signaling Pathways:
-
Positive Control: Cells stimulated with a known activator of the pathway of interest (e.g., IL-6 for STAT3 phosphorylation) can be used as a positive control for pathway activation. A known inhibitor of the pathway can also be used as a positive control for inhibition.
-
Negative Control: Lysates from untreated or vehicle-treated cells serve as the baseline for protein expression and phosphorylation.
-
-
In Vivo Tumor Models: A standard-of-care chemotherapeutic agent for the cancer type being studied (e.g., paclitaxel for breast cancer) can be used as a positive control for anti-tumor efficacy.[5] The vehicle-treated group serves as the negative control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Compound Instability: Eriothis compound solutions may be unstable. | Prepare fresh stock solutions in DMSO for each experiment and store them at -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance: The cell line used may be inherently resistant to Eriothis compound. | Test a panel of different cancer cell lines to identify a sensitive model. This can also provide insights into the compound's specific targets. | |
| Presence of Thiol-Containing Reagents: The activity of Eriothis compound can be neutralized by thiol-containing reagents like DTT or glutathione in the culture medium or buffers.[2] | Ensure that your experimental buffers and media do not contain high concentrations of these reagents. | |
| Inconsistent results in apoptosis assays | Timing of Analysis: The induction of apoptosis is a time-dependent process. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing apoptosis in your specific cell line and at the concentrations of Eriothis compound being tested. |
| Sub-optimal Compound Concentration: The concentration of Eriothis compound may be too low to induce a measurable apoptotic response or too high, leading to rapid necrosis. | Conduct a dose-response study to identify the optimal concentration range for inducing apoptosis. | |
| Precipitation of the compound in culture media | Poor Solubility: Eriothis compound has low aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum and that the compound is thoroughly mixed into the media before adding to the cells. Gentle warming or sonication of the stock solution before dilution may help. |
| Unexpected toxicity in in vivo studies | Vehicle Toxicity: The vehicle used to dissolve Eriothis compound may have its own toxic effects. | Run a pilot study with a cohort of animals receiving only the vehicle to assess its tolerability. |
| Dose is too high: The administered dose of Eriothis compound may be above the maximum tolerated dose (MTD). | Perform a dose-escalation study to determine the MTD in your specific animal model. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in food and water intake.[6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Eriothis compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant Inhibition at 0.37 - 100 µM | 24 |
| MG63 | Osteosarcoma | Significant Inhibition at 10 - 100 µM | Not Specified |
| U2OS | Osteosarcoma | Significant Inhibition at 10 - 100 µM | Not Specified |
| A-549 | Lung Cancer | 0.3 - 3.1 | 48 |
| MCF-7 | Breast Cancer | 0.3 - 3.1 | 48 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.3 - 3.1 | 48 |
| SW-480 | Colon Cancer | 0.3 - 3.1 | 48 |
| HL-60 | Leukemia | 0.3 - 3.1 | 48 |
Data compiled from multiple sources.[7][8]
Table 2: In Vivo Anti-Tumor Efficacy of Eriothis compound
| Cancer Type | Animal Model | Cell Line | Dosage | Key Outcomes |
| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | Significant reduction in tumor weight |
| Lymphoma | Murine xenograft | - | - | Remarkable inhibition of tumor growth and induction of in situ apoptosis |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | Slower tumor growth, decreased tumor vascularization |
| Triple-Negative Breast Cancer | Breast xenograft-bearing mice | MDA-MB-231 | - | Inhibition of metastasis |
Data compiled from multiple sources.[9]
Experimental Protocols & Visualizations
Key Signaling Pathways Modulated by Eriothis compound
Caption: Key signaling pathways inhibited by Eriothis compound.
General Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Standard workflow for an MTT-based cytotoxicity assay.
General Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft tumor model.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Calyxin B for Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the bioavailability of Calyxin B in animal studies. This compound, an ent-kaurane diterpenoid, presents formulation challenges due to its physicochemical properties.[1][2][3] This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an ent-kaurane diterpenoid natural product, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] Its chemical structure lends itself to poor aqueous solubility and high lipophilicity, which are common characteristics of ent-kaurane diterpenoids.[1] These properties can lead to low dissolution rates in the gastrointestinal tract and poor absorption, resulting in low and variable oral bioavailability. This poses a significant challenge for obtaining reliable and reproducible results in preclinical animal studies.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: While specific experimental data for this compound is limited, based on its classification as an ent-kaurane diterpenoid, the following properties are critical for formulation development:
| Property | Expected Characteristic for this compound (as an ent-kaurane diterpenoid) | Implication for Bioavailability |
| Aqueous Solubility | Low | Poor dissolution in gastrointestinal fluids, limiting absorption. |
| Lipophilicity (LogP) | High | Good permeability across cell membranes, but can lead to poor solubility in the aqueous gut environment.[1] |
| Molecular Weight | 582.7 g/mol | Within the range suitable for oral absorption. |
| Chemical Stability | Generally stable, but susceptibility to degradation should be evaluated. | Degradation in the GI tract can reduce the amount of active compound available for absorption. |
Q3: What are the initial signs of poor bioavailability in my animal study?
A3: High variability in plasma concentrations between individual animals, a lack of dose-proportionality in exposure (AUC), and lower than expected plasma levels after oral administration are all indicators of poor bioavailability. It is also crucial to ensure that the formulation is stable and homogenous to rule out administration-related inconsistencies.
Q4: Which animal models are most appropriate for studying the pharmacokinetics of this compound formulations?
A4: Common rodent models such as mice and rats are suitable for initial pharmacokinetic screening of different this compound formulations. Larger animal models like dogs or non-human primates may be used in later stages of preclinical development to better predict human pharmacokinetics. The choice of species should consider metabolic similarities to humans for the compound class, if known.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Employ solubilization techniques such as co-solvents, surfactants, or cyclodextrins. | These excipients can increase the concentration of this compound in solution in the gastrointestinal tract, enhancing the driving force for absorption. |
| Low dissolution rate | Reduce the particle size of the this compound powder through micronization or nanocrystallization. | Increasing the surface area of the drug particles enhances the dissolution rate according to the Noyes-Whitney equation. |
| Precipitation in the GI tract | Formulate as a lipid-based system (e.g., SEDDS, SMEDDS) or an amorphous solid dispersion. | These formulations can maintain the drug in a solubilized or amorphous state in the gut, preventing precipitation upon dilution with gastrointestinal fluids. |
| First-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4), if identified. | This can help to determine the extent of metabolic clearance and its impact on oral bioavailability. Note: This is an exploratory tool and not a formulation strategy for therapeutic use. |
Issue 2: High variability in pharmacokinetic data between animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Formulation instability or inhomogeneity | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate resuspension before each dose. | Inconsistent dosing of the active ingredient will lead to variable exposure. |
| Food effects | Standardize the feeding schedule of the animals. Consider administering the formulation in a fasted or fed state consistently. | The presence of food can significantly alter the gastrointestinal environment and affect drug absorption, particularly for lipophilic compounds. |
| Gastrointestinal transit time differences | Ensure animals are of a similar age and health status. | Physiological differences between animals can lead to variations in drug transit and absorption. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
-
Objective: To prepare a simple solution formulation for initial in vivo screening.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Saline.
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution while vortexing to make up approximately 40-50% of the final volume.
-
Slowly add saline to the desired final volume while continuously vortexing to maintain a clear solution.
-
Visually inspect for any precipitation. If precipitation occurs, adjust the ratio of co-solvents.
-
Administer to animals immediately after preparation.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Objective: To increase the dissolution rate by reducing particle size.
-
Materials: this compound, Stabilizer (e.g., Poloxamer 188 or HPMC), Purified water, Milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber of a bead mill.
-
Mill at a controlled temperature for a specified duration (e.g., 2-24 hours), periodically measuring particle size using laser diffraction or dynamic light scattering until the desired particle size is achieved (typically < 500 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with high background in Calyxin B fluorescence assays
Welcome to the technical support center for troubleshooting high background in fluorescence assays involving Calyxin B. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that can mask specific signals and compromise data quality.
Frequently Asked Questions (FAQs)
High background fluorescence can originate from multiple sources, including the reagents, the biological samples, the compound of interest, and the experimental setup. Below are answers to common questions to help you pinpoint the source of the issue.
Category 1: Probe & Reagent-Related Issues
Q1: My negative control wells (media + probe, no cells) show high fluorescence. What is the likely cause?
A: This indicates a problem with the probe or assay buffer itself, independent of cellular activity. The two most common causes are:
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Spontaneous Probe Degradation/Oxidation: Some fluorescent probes are sensitive to light, pH, or components in the culture medium and can spontaneously oxidize or hydrolyze into a fluorescent form.
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Media Autofluorescence: Standard cell culture media often contain fluorescent components like phenol red, riboflavin, and certain amino acids. Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[1][2]
Solution:
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Prepare Fresh Solutions: Always prepare the fluorescent probe working solution immediately before use.
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Minimize Light Exposure: Protect the probe stock and working solutions from light by using amber tubes or covering them with aluminum foil.
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Use Phenol Red-Free Medium: For the final assay steps, switch to a phenol red-free medium to significantly reduce background.[1]
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Run a "Media Only" Control: Always include a well with only the assay medium (without the probe) to quantify the intrinsic fluorescence of the medium itself.
Q2: Both my specific signal and background are high. Could my probe concentration be the issue?
Solution:
-
Perform a Probe Titration: Systematically test a range of probe concentrations to determine the optimal concentration that provides a robust signal from your positive control without elevating the background in your negative control. See the detailed protocol for probe titration below.
Category 2: Sample-Related Issues (Autofluorescence)
Q3: My unstained cells are fluorescent. What is cellular autofluorescence and how can I reduce it?
A: Cellular autofluorescence is the natural fluorescence emitted by endogenous molecules within the cell, such as NADH, collagen, and riboflavin.[2] This phenomenon is most pronounced in the blue-to-green region of the spectrum (350-550 nm).[2][3] Dead cells are also typically more autofluorescent than live cells.[2]
Solution:
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Choose Red-Shifted Fluorophores: Whenever possible, select fluorescent probes that excite and emit in the red or far-red spectrum (>600 nm), where cellular autofluorescence is significantly lower.[2][7]
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Optimize Fixation Method: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[2][7] Try reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol. If aldehydes are necessary, consider a post-fixation quenching step with sodium borohydride.[1][2]
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Use a Quenching Agent: For fixed tissue sections, commercially available quenching kits or reagents like Sudan Black B can be used to reduce autofluorescence from non-lipofuscin sources.[1][8]
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Include an "Unstained Cells" Control: Always prepare a sample of unstained cells to measure the baseline autofluorescence. This value can be subtracted from your stained samples during image analysis.[3][7]
Category 3: Compound-Specific Interference
Q4: Could this compound itself be fluorescent and interfere with my assay?
A: It is possible. Many small organic molecules, like this compound, can exhibit intrinsic fluorescence (autofluorescence) or absorb light at the excitation or emission wavelengths of your probe (an effect known as quenching).[9][10][11] This can lead to false-positive or false-negative results.
Solution:
-
Run a "Compound Only" Control: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment. Measure its fluorescence using the same filter settings as your main assay. This will reveal if this compound itself is contributing to the signal.
-
Perform a Spectral Scan: If interference is suspected, perform a full excitation and emission spectral scan of this compound to identify its unique optical properties. This will help you determine if there is spectral overlap with your chosen fluorophore.
Category 4: Protocol & Equipment Issues
Q5: I suspect my washing and blocking steps are insufficient. How can I optimize them?
A: Inadequate washing will leave behind unbound fluorescent probes, while insufficient blocking allows probes to bind non-specifically to the plate surface or cellular components.[12]
Solution:
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Increase Wash Steps: Increase the number of washes (e.g., from 2 to 4) and the volume of wash buffer after probe incubation.
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Add Detergent: Include a mild non-ionic detergent like 0.05% Tween-20 in your wash buffer to help reduce non-specific hydrophobic interactions.
-
Optimize Blocking Buffer: Test different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum). Ensure the blocking buffer is fresh and incubate for an adequate amount of time (typically 30-60 minutes).
Q6: Could my microplate be contributing to the background signal?
A: Yes. Standard polystyrene plates, especially those used for cell culture, can be highly fluorescent. The choice of microplate is critical for sensitive fluorescence assays.
Solution:
-
Use Black-Walled Plates: For fluorescence intensity assays, always use black-walled microplates. The black walls absorb scattered light and prevent crosstalk between wells.
-
Consider Glass-Bottom Plates: For cell imaging, glass-bottom plates exhibit significantly lower autofluorescence compared to standard plastic-bottom plates.[7]
Troubleshooting Workflows & Visualizations
The following diagrams provide a logical approach to diagnosing and solving high background issues.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Relationship between key controls and diagnosing background source.
Experimental Protocols
Protocol 1: Fluorescent Probe Concentration Titration
This protocol helps determine the optimal probe concentration to maximize the signal-to-noise ratio.
Materials:
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Cells plated in a black, clear-bottom 96-well microplate.
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Fluorescent probe stock solution.
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Assay buffer (e.g., phenol red-free HBSS).
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Positive control agonist/treatment.
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Vehicle control (e.g., DMSO).
Procedure:
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Prepare Probe Dilutions: Create a serial dilution of your fluorescent probe in assay buffer. Aim for a range of concentrations, typically from 0.1x to 10x the manufacturer's recommended concentration.
-
Set Up Plate:
-
Rows A-D: Cells treated with vehicle control.
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Rows E-H: Cells treated with a positive control agonist known to elicit a strong response.
-
-
Add Probe: Add the different probe dilutions to the corresponding columns of the plate. Include a "no probe" column as a control for cellular autofluorescence.
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Incubate: Incubate the plate according to your standard protocol, protected from light.
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Wash: Wash the cells with assay buffer as per your protocol to remove unbound probe.
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Read Plate: Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.
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Analyze Data: For each probe concentration, calculate the signal-to-noise (S/N) ratio: S/N = (Mean Fluorescence of Positive Control) / (Mean Fluorescence of Vehicle Control)
Protocol 2: Testing for this compound Interference
This protocol determines if this compound is intrinsically fluorescent or quenches the signal from your probe.
Materials:
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Black 96-well microplate.
-
This compound stock solution.
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Assay buffer.
-
Fluorescent probe at its optimal working concentration.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer, covering the full concentration range used in your experiments.
-
Set Up Plate:
-
Columns 1-6 (Test for Autofluorescence): Add the this compound dilutions.
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Columns 7-12 (Test for Quenching): Add the fluorescent probe at its final working concentration to all wells, then add the this compound dilutions.
-
Include controls: Buffer only, Probe only.
-
-
Incubate: Incubate for 15-30 minutes at room temperature, protected from light.
-
Read Plate: Measure fluorescence intensity.
-
Analyze Data:
-
Autofluorescence: Compare the signal from Columns 1-6 to the "Buffer only" control. A significant increase indicates this compound is fluorescent at these wavelengths.
-
Quenching: Compare the signal from Columns 7-12 to the "Probe only" control. A concentration-dependent decrease in fluorescence suggests this compound is quenching the probe's signal.
-
Quantitative Data Summaries
The tables below show representative data from the optimization experiments described above.
Table 1: Example Results from a Probe Concentration Titration
| Probe Conc. (nM) | Mean Fluorescence (Vehicle) | Mean Fluorescence (Positive Control) | Signal-to-Noise (S/N) Ratio |
| 10 | 150 | 450 | 3.0 |
| 25 | 220 | 1320 | 6.0 |
| 50 | 310 | 2790 | 9.0 |
| 100 | 850 | 4250 | 5.0 |
| 200 | 2100 | 6300 | 3.0 |
| Note: The optimal concentration is 50 nM, which provides the highest S/N ratio. Higher concentrations increase background disproportionately, reducing assay sensitivity. |
Table 2: Comparison of Background from Different Assay Components
| Component Tested | Mean Background Fluorescence (RFU) | Notes |
| Media Type | ||
| Phenol Red-Containing Medium | 1250 | Phenol red contributes significant background. |
| Phenol Red-Free Medium | 250 | Recommended for all fluorescence assays.[1] |
| Microplate Type | ||
| Standard Polystyrene Plate | 980 | High intrinsic fluorescence. |
| Black-Walled Polystyrene Plate | 150 | Reduces crosstalk and scattered light. |
| Glass-Bottom Plate | 80 | Lowest autofluorescence; ideal for imaging.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. biotium.com [biotium.com]
- 4. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 5. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 6. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Incubation Times for Eriocalyxin B Treatment
A Note on Terminology: Initial inquiries regarding "Calyxin B" suggest a likely reference to Eriothis compound (EriB) , a natural diterpenoid extensively studied for its anti-cancer properties. This technical support center will focus on Eriothis compound.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing experiments involving Eriothis compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eriothis compound?
A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx.[1] Its primary anti-cancer effect is the induction of apoptosis (programmed cell death) and autophagy in a variety of cancer cell lines.[2][3] This is achieved through the modulation of multiple cellular signaling pathways.
Q2: I am not observing the expected level of cytotoxicity with Eriothis compound. What is a likely cause?
A2: The optimal incubation time and concentration of Eriothis compound are highly dependent on the specific cell line being used. A common reason for a lack of cytotoxic effect is a suboptimal incubation period or concentration. It is crucial to perform a time-course and dose-response experiment (e.g., MTT assay) to determine the IC50 value for your specific cell model.
Q3: What are the key signaling pathways affected by Eriothis compound that lead to apoptosis?
A3: Eriothis compound has been demonstrated to impact several critical signaling pathways that regulate cell survival and apoptosis, including:
-
Inhibition of the NF-κB Pathway: EriB can prevent the nuclear translocation of NF-κB, a key regulator of inflammatory and survival responses.[4][5]
-
Inhibition of the Akt/mTOR Pathway: In prostate cancer cells, EriB has been shown to suppress the phosphorylation of Akt and mTOR, which are crucial for cell survival and proliferation.[2][6]
-
Activation of the ERK Pathway: In lymphoma cells, EriB can activate the extracellular signal-regulated kinase (ERK) pathway, which can, under certain cellular contexts, promote apoptosis.[4]
-
Inhibition of STAT3 Signaling: EriB has been shown to directly target STAT3, preventing its phosphorylation and activation.[7]
Q4: How long should I incubate my cells with Eriothis compound to induce apoptosis?
A4: The time required to induce apoptosis varies significantly between cell lines. Time-course experiments are essential. Generally, apoptosis can be observed as early as 12 hours, with more significant effects often seen at 24, 48, or even 72 hours of treatment.[8] It is recommended to assess apoptosis at multiple time points to determine the optimal window for your experiment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed. | Suboptimal Incubation Time: The incubation period may be too short for the apoptotic cascade to be fully executed. | Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal duration. |
| Suboptimal Concentration: The concentration of Eriothis compound may be too low to induce a significant effect in your chosen cell line. | Conduct a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line. Test a broad range of concentrations initially. | |
| Cell Line Resistance: Some cell lines may be inherently less sensitive to Eriothis compound. | Consider using a different cell line known to be sensitive to EriB or investigate potential resistance mechanisms in your current cell line. | |
| Reagent Quality: The Eriothis compound stock solution may have degraded. | Prepare fresh stock solutions of Eriothis compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] | |
| High background in apoptosis assays (e.g., Annexin V). | Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive staining. | Use a gentle cell detachment method, such as scraping or using a non-enzymatic dissociation solution. Handle cells gently throughout the staining procedure.[9] |
| Late-Stage Apoptosis/Necrosis: If the incubation time is too long, a significant portion of the cell population may be in late apoptosis or necrosis, leading to PI-positive staining that can complicate analysis. | Refer to your time-course experiment to select an incubation time that captures a higher proportion of early apoptotic cells (Annexin V positive, PI negative). | |
| Inconsistent results between experiments. | Variable Cell Seeding Density: Inconsistent starting cell numbers can lead to variability in the final readout. | Ensure a uniform cell suspension and use a precise method for cell counting and seeding. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 | 0.88 | [2] |
| PC-3 | Prostate Cancer | 48 | 0.46 | [2] |
| 22RV1 | Prostate Cancer | 24 | 3.26 | [2] |
| 22RV1 | Prostate Cancer | 48 | 1.20 | [2] |
| PANC-1 | Pancreatic Cancer | Not Specified | ~2.5 (for 50% proliferation inhibition) | [10] |
| SW1990 | Pancreatic Cancer | Not Specified | Not Specified | [11] |
| CAPAN-1 | Pancreatic Cancer | Not Specified | Not Specified | [11] |
| CAPAN-2 | Pancreatic Cancer | Not Specified | Not Specified | [11] |
| HL-60 | Leukemia | Not Specified | 0.3 - 5.2 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | 0.3 - 5.2 | [3] |
| A-549 | Lung Cancer | Not Specified | 0.3 - 5.2 | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.3 - 5.2 | [3] |
| SW480 | Colorectal Cancer | Not Specified | 0.3 - 5.2 | [3] |
Table 2: Effective Concentrations and Incubation Times for Cellular Effects of Eriothis compound
| Cell Line | Effect | Concentration | Incubation Time | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 h | [1] |
| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | [1] |
| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 h | [1] |
| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [1] |
| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 h | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of Eriothis compound and to calculate its IC50 value.
Materials:
-
Eriothis compound
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and prevent confluence. Incubate overnight to allow for cell attachment.[1]
-
Treatment: The following day, treat the cells with a serial dilution of Eriothis compound. Include a vehicle-only control (DMSO concentration should match the highest concentration used for EriB, typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][2]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Eriothis compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Eriothis compound for the predetermined optimal incubation time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method. Centrifuge the cell suspension to pellet the cells.[9]
-
Washing: Wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Differentiate cell populations based on FITC and PI fluorescence.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]
- 11. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Total Synthesis of Calothrixin B
A Note on Nomenclature: The initial query for "Calyxin B" did not yield a specific, widely-synthesized natural product. The information presented here pertains to Calothrixin B , a structurally complex and synthetically challenging alkaloid, which we believe aligns with the spirit of the original request.
Welcome to the technical support center for the total synthesis of Calothrixin B. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related complex alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of Calothrixin B?
A1: The primary challenge in synthesizing Calothrixin B lies in the efficient construction of its rigid, pentacyclic indolo[3,2-j]phenanthridine core.[1][2] Key strategic hurdles include:
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Formation of the indole ring late in the synthesis: Several routes construct the indole portion of the molecule at a late stage, which can be complicated by the steric hindrance and electronic properties of the advanced intermediates.[3]
-
Controlling regioselectivity: In reactions designed to form one of the rings, achieving the correct regioselectivity for bond formation is critical and can be influenced by subtle electronic and steric factors.[2]
-
Aromatization of the carbazole or quinone moieties: The final steps often involve oxidation or dehydrogenation to achieve the fully aromatic system, which can sometimes lead to side products or require harsh conditions.[4]
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) to form a key C-C bond is failing or giving low yields. What are the common causes?
A2: Low yields in palladium-catalyzed cross-couplings during the synthesis of Calothrixin B intermediates are common. The issues often trace back to:
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Catalyst inhibition: The nitrogen atoms in the indole or quinoline precursors, especially if unprotected, can coordinate to the palladium center and inhibit catalysis.[5]
-
Side reactions of boronic acids: In Suzuki couplings, heteroaryl boronic acids can be prone to protodeboronation (loss of the boron group) or homocoupling, especially at elevated temperatures.[6]
-
Poor solubility of intermediates: Advanced intermediates in the synthesis can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and inefficient catalysis.
-
Dehalogenation: The aryl halide starting material may be reduced, removing the reactive handle for the cross-coupling.[6]
Q3: I'm struggling with the key oxidative radical cyclization step. What factors are most critical for its success?
A3: The success of Mn(OAc)₃-mediated oxidative radical cyclizations for forming the indole ring is highly dependent on several factors:[3]
-
Quality of the oxidant: Manganese(III) acetate is sensitive to moisture and its quality can vary. Using freshly opened or properly stored oxidant is crucial.
-
Reaction concentration: These reactions are often sensitive to concentration. Reactions that are too dilute may favor intermolecular side reactions over the desired intramolecular cyclization.
-
Solvent choice: The choice of solvent can influence the stability of the radical intermediates and the efficiency of the cyclization. Acetic acid is commonly used in these reactions.
-
Temperature control: While these reactions often require heating to initiate radical formation, excessive temperatures can lead to decomposition of the starting material or product.
Troubleshooting Guides
Guide 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
This guide focuses on issues encountered during the palladium-catalyzed Suzuki-Miyaura coupling to form aryl-aryl or heteroaryl-aryl bonds in Calothrixin B intermediates.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive Catalyst: Palladium catalyst may be oxidized or improperly activated. 2. Catalyst Inhibition: Unprotected indole nitrogen is coordinating to the palladium. 3. Boronic Acid Degradation: Protodeboronation or homocoupling has occurred. | 1. Use a pre-catalyst or ensure rigorous degassing of the solvent and reaction vessel. 2. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, MOM, or SEM). Yields are often higher with N-protected indoles.[7] 3. Use fresh, high-purity boronic acid or consider using the corresponding pinacol boronate ester, which is often more stable.[6][7] |
| Multiple side products observed | 1. Homocoupling: The boronic acid is coupling with itself. 2. Dehalogenation: The aryl halide is being reduced to the corresponding arene. | 1. Ensure a thoroughly deoxygenated environment. Use a 1:1 or slightly higher ratio of the aryl halide to the boronic acid. 2. Use a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃) and ensure the solvent is anhydrous and free of potential hydride sources. |
| Reaction stalls before completion | 1. Catalyst decomposition: The catalyst is losing activity over the course of the reaction. 2. Insoluble species: The product or intermediates may be precipitating from the solution. | 1. Use a more robust ligand (e.g., SPhos, XPhos) that can stabilize the palladium catalyst at higher temperatures.[5] 2. Try a different solvent system or a co-solvent to improve solubility. In some cases, a higher reaction temperature may be necessary. |
Guide 2: Troubleshooting Mn(OAc)₃-Mediated Oxidative Radical Cyclization
This guide addresses common problems in the key step of forming the indole ring via an oxidative radical cyclization.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cyclized product | 1. Poor quality of Mn(OAc)₃: The oxidant is not sufficiently active. 2. Incorrect stoichiometry: The ratio of oxidant to substrate is not optimal. 3. Side reactions: Intermolecular reactions or over-oxidation are competing with the desired cyclization. | 1. Use anhydrous Mn(OAc)₃ and handle it under an inert atmosphere. 2. Titrate the amount of Mn(OAc)₃ used. Typically, 2-3 equivalents are required. 3. Run the reaction at a higher concentration to favor the intramolecular pathway. Monitor the reaction carefully by TLC or LC-MS to avoid over-oxidation. |
| Formation of a complex mixture of products | 1. Lack of regioselectivity: The radical intermediate is adding to an undesired position. 2. Decomposition: The starting material or product is unstable under the reaction conditions. | 1. Modify the electronic properties of the substrate if possible. In some cases, a different radical initiation method may be required. 2. Attempt the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Intramolecular Suzuki Coupling for Core Construction
This protocol is a representative example of a key intramolecular Suzuki coupling used in the synthesis of the Calothrixin B core, adapted from published methodologies.[8]
-
Reagent Preparation:
-
Dissolve the aryl bromide-boronic acid precursor (1.0 eq) in a suitable solvent (e.g., a 3:1 mixture of toluene and ethanol).
-
Thoroughly degas the solution by bubbling argon through it for 30-45 minutes.
-
-
Reaction Setup:
-
To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) and a base (e.g., aqueous Na₂CO₃ 2M solution, 3.0 eq).
-
Ensure the reaction vessel is sealed and maintained under a positive pressure of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclized product.
-
Protocol 2: Mn(OAc)₃-Mediated Oxidative Radical Cyclization
This protocol describes the formation of the indole ring system via an oxidative radical cyclization, a key step in several Calothrixin B syntheses.[3]
-
Reagent Preparation:
-
To a solution of the aminophenanthridinedione precursor (1.0 eq) and 2-cyclohexenone (1.5 - 2.0 eq) in glacial acetic acid, add anhydrous manganese(III) acetate (2.5 eq).
-
-
Reaction Execution:
-
Heat the mixture to 60-80 °C under an argon atmosphere.
-
Stir the reaction vigorously for 4-8 hours, monitoring its progress by TLC or LC-MS. The solution will typically change color as the Mn(III) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until the acetic acid is neutralized, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel to yield the pentacyclic product.
-
Visualizations
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling cycle.
Caption: A logical troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Total Synthesis of Calothrixins A and B via Oxidative Radical Reaction of Cyclohexenone with Aminophenanthridinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting Alkylquinone Tautomerization for the Total Synthesis of Calothrixin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of Calyxin B isolation from natural sources
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the isolation of Calyxin B from its natural sources, primarily the seeds of Alpinia katsumadai. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction and purification processes and improve your final yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The main natural source of this compound and related diarylheptanoids is the seeds of Alpinia katsumadai Hayata.[1][2] Other species of the Alpinia genus, such as Alpinia blepharocalyx, are also sources of various calyxin compounds.[3]
Q2: What are the most effective methods for extracting this compound?
A2: Modern techniques like Microwave-Assisted Extraction (MAE) have been shown to be efficient for extracting diarylheptanoids and flavonoids from Alpinia katsumadai.[1] MAE offers advantages over conventional methods like Soxhlet or maceration by reducing extraction time and solvent consumption.[4][5]
Q3: What is a typical expected yield for this compound?
Q4: How can I quantify the amount of this compound in my extract and purified fractions?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for the quantification of this compound and other related compounds.[1][7] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[7][8]
Q5: What are the key factors affecting the stability of this compound during isolation?
A5: While specific stability data for this compound is limited, diarylheptanoids and flavonoids can be sensitive to heat, light, and pH.[9] Prolonged exposure to high temperatures during extraction or solvent evaporation should be avoided.[6][10] Studies on other natural compounds show that they are often more stable in slightly acidic conditions (around pH 4) and can degrade in neutral or alkaline solutions (pH > 7).[11][12][13][14] It is advisable to perform all steps at controlled temperatures and protect samples from light where possible.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the isolation process.
Problem 1: Low concentration of this compound in the initial crude extract.
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | The concentration of this compound can be affected by the plant's origin, age, harvest time, and storage conditions.[6][9] Solution: Whenever possible, use freshly harvested or properly dried and stored seeds of Alpinia katsumadai. Obtain a certificate of analysis if available to verify the plant material's identity and quality. |
| Inefficient Extraction | The chosen solvent, temperature, or extraction time may not be optimal for solubilizing this compound.[6][9] Solution: Optimize your extraction parameters. For diarylheptanoids, polar solvents like ethanol or methanol are often effective.[9] Consider using advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve efficiency.[1] Ensure the plant material is finely ground to increase the surface area for extraction.[10] |
| Degradation of this compound | This compound may be susceptible to degradation due to excessive heat, prolonged extraction times, or inappropriate pH levels.[6] Solution: Avoid high temperatures (e.g., above 60°C) during extraction and solvent removal.[6] Use a rotary evaporator under reduced pressure for solvent concentration.[10] Buffer your extraction solvent to a slightly acidic pH if stability studies indicate this is beneficial. |
Problem 2: Significant loss of this compound during purification.
| Possible Cause | Recommended Solution |
| Inappropriate Chromatography System | The chosen stationary phase or mobile phase in your chromatography step (e.g., silica column, HSCCC, or preparative HPLC) may not be suitable for separating this compound from impurities, leading to co-elution and loss of pure fractions. Solution: For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system by determining the partition coefficient (K) of this compound.[15] For column chromatography, perform preliminary analysis with Thin Layer Chromatography (TLC) to select an appropriate solvent system that provides good separation.[9] |
| Compound Precipitation | The sample may precipitate when loaded onto the column or during fraction collection if the solvent composition changes abruptly. Solution: Ensure your extracted sample is fully dissolved in the initial mobile phase before loading it onto the chromatography column.[9] When using gradient elution, ensure the gradient is gradual to prevent the compound from precipitating. |
| Incorrect Fraction Collection | This compound containing fractions may be discarded if the monitoring method is not sensitive enough. Solution: Use a sensitive detection method, such as UV-Vis spectrophotometry at the maximum absorption wavelength (λmax) of this compound, to monitor the column effluent and guide fraction collection.[9] Analyze fractions by TLC or analytical HPLC before combining them. |
Problem 3: Inaccurate quantification of this compound yield.
| Possible Cause | Recommended Solution |
| Poorly Validated HPLC Method | The HPLC method may not be linear, accurate, or precise for the concentration range of your samples. Solution: Validate your HPLC method by establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[16][17] Use a certified reference standard of this compound to prepare a calibration curve. |
| Interference from Impurities | Co-eluting impurities can lead to an overestimation of the this compound peak area. Solution: Ensure the HPLC method provides adequate resolution to separate this compound from any impurities. Check for peak purity using a photodiode array (PDA) detector. If co-elution is an issue, further optimize the mobile phase, gradient, or column chemistry. |
| Sample Degradation During Analysis | This compound may degrade in the autosampler while awaiting injection, especially if the run times are long. Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze the stability of the compound in the mobile phase over the expected run time.[8] |
Data Presentation
Table 1: Yields of Related Compounds from Alpinia katsumadai using MAE-HSCCC
The following table summarizes the yields of several flavonoids and a diarylheptanoid isolated from a 2.0g crude extract of Alpinia katsumadai using Microwave-Assisted Extraction (MAE) followed by a single-step High-Speed Counter-Current Chromatography (HSCCC) separation. This data can serve as a benchmark for expected yields of similar compounds from this natural source.
| Compound | Class | Yield (mg) | Purity by HPLC (%) |
| Alpinetin | Flavonoid | 7.5 | 98.3 |
| Pinocembrin Chalcone | Flavonoid | 1.9 | 96.9 |
| 1,7-diphenyl-4,6-heptadien-3-one | Diarylheptanoid | 2.6 | 93.0 |
| Pinocembrin | Flavonoid | 2.1 | 99.4 |
| Cardamomin | Flavonoid | 1.4 | 99.8 |
| Data sourced from a study where a mixture of pinocembrin and cardamomin was further purified by preparative HPLC.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for the MAE of this compound from the seeds of Alpinia katsumadai. Optimization of parameters such as solvent concentration, microwave power, and extraction time is recommended.[5][18][19]
-
Preparation of Plant Material:
-
Dry the seeds of Alpinia katsumadai at 40-50°C until constant weight.
-
Grind the dried seeds into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a microwave extraction vessel.
-
Add the extraction solvent. A common choice is 70% ethanol in water.[1] Use a solid-to-solvent ratio of approximately 1:10 to 1:20 (g/mL).
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters. A typical starting point would be:
-
Microwave Power: 300-600 W
-
Temperature: 60°C
-
Extraction Time: 10-15 minutes
-
-
After extraction, allow the vessel to cool to room temperature.
-
-
Sample Recovery:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at 4°C until further purification.
-
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for purifying natural products.[1][15]
-
Selection of Two-Phase Solvent System:
-
The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system. A common system for separating flavonoids and diarylheptanoids from Alpinia katsumadai is a mixture of n-hexane-ethyl acetate-methanol-water.[1]
-
To optimize the system, determine the partition coefficient (K) of this compound in various solvent system ratios. An ideal K value is typically between 0.5 and 2.0.
-
-
Preparation of Solvents and Sample:
-
Prepare the chosen two-phase solvent system by thoroughly mixing the solvents in a separatory funnel.
-
Allow the phases to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase (or vice versa, depending on the mode of operation).
-
Degas both phases before use.
-
Dissolve the crude extract in a small volume of the solvent mixture (using both phases) to prepare the sample solution.
-
-
HSCCC Operation:
-
Fill the entire column with the stationary phase.
-
Set the apparatus to the desired revolution speed (e.g., 800-900 rpm).
-
Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the sample solution.
-
Continuously monitor the effluent with a UV detector at the λmax of this compound.
-
Collect fractions based on the resulting chromatogram.
-
-
Analysis and Recovery:
-
Analyze the collected fractions using analytical HPLC or TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: The λmax of this compound.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in methanol or mobile phase to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.
-
-
Analysis:
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Microwave-Assisted Extraction Conditions and Antioxidative and Anti-Inflammatory Capacities of Symphytum officinale WL Leaves [mdpi.com]
Technical Support Center: Accurate Detection of Calyxin B by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the accurate detection of Calyxin B. The following sections offer detailed troubleshooting guides, Frequently Asked Questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during analysis.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the HPLC analysis of this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column packing.- Sample overload.- Inappropriate sample solvent. | - For Tailing: Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to suppress silanol interactions. Consider a different C18 column with better end-capping. Reduce the sample concentration.[1] - For Fronting: This is often caused by overloading the column. Dilute the sample and reinject.[1] Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. |
| 2. Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations.- Inadequate column equilibration.- Pump malfunction. | - Ensure the mobile phase is well-mixed and degassed. If preparing the gradient online, check the pump's proportioning valves.[2] - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection. - Check the pump for leaks and perform a flow rate accuracy test. |
| 3. High Backpressure | - Clogged column frit or tubing.- Particulate matter from the sample.- Mobile phase precipitation. | - Disconnect the column and check the system pressure to isolate the blockage. If the column is the source, try back-flushing it with a strong solvent. - Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[3] - Ensure buffer components in the mobile phase are fully dissolved and compatible with the organic solvent concentration. |
| 4. Ghost Peaks | - Contamination in the injection system.- Impurities in the mobile phase.- Carryover from previous injections. | - Run blank injections (injecting only the mobile phase) to identify the source of contamination. - Use high-purity HPLC-grade solvents. - Implement a needle wash step in the autosampler method with a strong solvent. |
| 5. Low Sensitivity / No Peak | - Incorrect detection wavelength.- Sample degradation.- Low sample concentration. | - Determine the UV absorbance maximum for this compound (literature suggests diarylheptanoids absorb in the UV range). A diode array detector (DAD) can be used to determine the optimal wavelength. - Investigate the stability of this compound in the chosen solvent and under the analytical conditions. Diarylheptanoids can be sensitive to pH and temperature.[2][4] - Concentrate the sample or increase the injection volume (be mindful of potential peak distortion). |
| 6. Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly. Purge the pump and detector. - Prepare fresh mobile phase with high-purity solvents. - Check the detector lamp's usage hours and replace if necessary. |
Experimental Protocols
The following protocol is a generalized method for the HPLC analysis of this compound from Alpinia blepharocalyx plant material, based on established methods for related diarylheptanoids.[5][6][7] Optimization may be required for specific instrumentation and sample matrices.
Sample Preparation: Extraction from Plant Material
-
Grinding: Grind dried and powdered rhizomes of Alpinia blepharocalyx to a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. Stir or sonicate for 30-60 minutes. Repeat the extraction process three times to ensure complete extraction.
-
Filtration and Concentration: Combine the methanolic extracts, filter through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Solution: Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Final Filtration: Before injection, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[3]
HPLC-UV Method
The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-90% B30-35 min: 90% B (hold)35-40 min: 90-10% B (return to initial)40-45 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the absorbance maximum of this compound (exact λmax to be determined experimentally, likely around 280 nm for diarylheptanoids). |
Visualizations
Experimental Workflow for this compound HPLC Analysis
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
Unveiling the Antiproliferative Potential of Calyxin B: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Calyxin B, a diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx, is demonstrating notable antiproliferative activity, positioning it as a compound of interest in cancer research. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Antiproliferative Activity
This compound has shown potent inhibitory effects on the proliferation of human cancer cell lines. A key study by Ali et al. (2001) quantified its activity, providing a benchmark for its efficacy. The data is summarized in the table below, alongside a comparison with other diarylheptanoids from the same plant and a standard chemotherapeutic agent.
| Compound | Cell Line | ED50 (μM)a | Reference |
| This compound | HT-1080 (Human Fibrosarcoma) | 0.69 | Ali et al., 2001[1] |
| Epicalyxin F | HT-1080 (Human Fibrosarcoma) | 1.71 | Ali et al., 2001[1] |
| Blepharocalyxin D | HT-1080 (Human Fibrosarcoma) | 9.02 | Tezuka et al., 2000 |
| 5-Fluorouracil | HT-1080 (Human Fibrosarcoma) | >10 | Ali et al., 2001[1] |
a ED50 (Effective Dose 50) is the concentration of a drug that gives half of the maximal response. In this context, it represents the concentration at which 50% of cell proliferation is inhibited.
The data clearly indicates that this compound possesses significant antiproliferative properties, exhibiting a lower ED50 value against the HT-1080 human fibrosarcoma cell line compared to other related diarylheptanoids like Epicalyxin F and Blepharocalyxin D. Notably, its activity was found to be more potent than the widely used chemotherapeutic drug, 5-Fluorouracil, in this specific cell line.[1]
Experimental Protocols
The following methodologies are standard for assessing the antiproliferative activity of compounds like this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-1080) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and control compounds) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 value is determined from the dose-response curve.
Mechanism of Action: Further Research Warranted
While the antiproliferative activity of this compound has been established, the precise molecular mechanisms underlying this effect, including its impact on cell cycle progression and the induction of apoptosis, remain to be fully elucidated. Further research is necessary to identify the specific signaling pathways modulated by this compound in cancer cells.
Based on studies of other diarylheptanoids and natural compounds with antiproliferative properties, potential mechanisms that could be investigated for this compound include:
-
Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating damaged or cancerous cells. Compounds that can trigger apoptosis are valuable therapeutic candidates.
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK, PI3K/Akt, and NF-κB pathways, are common targets for anticancer drugs.
Conclusion
This compound, a natural product derived from Alpinia blepharocalyx, exhibits potent antiproliferative activity against human fibrosarcoma cells, surpassing the efficacy of the conventional chemotherapeutic agent 5-fluorouracil in the studied model.[1] This positions this compound as a promising candidate for further investigation in the development of novel anticancer therapies. Future research should focus on elucidating its detailed mechanism of action and evaluating its efficacy across a broader range of cancer cell lines and in in vivo models.
References
Navigating the Molecular Maze: A Comparative Guide to Validating Eriocalyxin B's Targets
A Note to Our Audience: Initial research into the molecular targets of Calyxin B revealed a scarcity of available data, preventing a comprehensive analysis. To provide a valuable and data-rich guide, we have pivoted to Eriothis compound, a structurally related and extensively studied natural product with well-defined molecular targets and a robust body of research. This guide will delve into the validation of Eriothis compound's molecular targets, offering a comparative analysis with other inhibitors, detailed experimental protocols, and visual workflows to empower researchers in their own investigations.
Eriothis compound (EriB) is a bioactive diterpenoid isolated from Isodon eriocalyx, which has demonstrated potent anti-cancer and anti-inflammatory properties.[1] Its therapeutic potential stems from its ability to directly interact with and modulate key signaling pathways implicated in cancer progression. This guide focuses on the validation of its primary molecular targets, Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), providing a framework for researchers to assess its efficacy and mechanism of action.
Quantitative Comparison of Eriothis compound and Alternative Inhibitors
To contextualize the potency of Eriothis compound, the following table summarizes its inhibitory activity against various cancer cell lines and its primary molecular targets, alongside comparable data for alternative STAT3 and NF-κB inhibitors.
| Compound | Target(s) | Cell Line | Assay | IC50 | Reference |
| Eriothis compound | STAT3, NF-κB | MDA-MB-231 (Breast Cancer) | Cell Viability | ~1.5 µM | [2] |
| PC-3 (Prostate Cancer) | Cell Viability | ~0.5 µM | [3] | ||
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Viability | ~3.1 µM | [4] | ||
| SW-480 (Colon Cancer) | Cell Viability | ~1.8 µM | [4] | ||
| HL-60 (Leukemia) | Cell Viability | ~0.3 µM | [4] | ||
| STAT3 | HepG2 (Hepatocellular Carcinoma) | STAT3 Luciferase Reporter | ~0.5 µM | [5] | |
| Stattic | STAT3 | MDA-MB-231 (Breast Cancer) | STAT3 Dimerization | ~5.1 µM | [6] |
| WP1066 | JAK2/STAT3 | U266 (Myeloma) | Cell Viability | <5 µM | [6] |
| BAY 11-7082 | IKKβ (NF-κB pathway) | Jurkat (T-cell Leukemia) | NF-κB Reporter | ~10 µM | |
| Parthenolide | IKK (NF-κB pathway) | HeLa (Cervical Cancer) | NF-κB Reporter | ~5 µM |
Key Experimental Protocols for Target Validation
Validating the molecular targets of a compound like Eriothis compound involves a series of well-defined experiments. Below are detailed protocols for three key assays.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of Eriothis compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Eriothis compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Eriothis compound for a specified duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (β-actin).
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of Eriothis compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Eriothis compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of Eriothis compound for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of Eriothis compound on cancer cells.
Materials:
-
Cancer cell lines
-
Eriothis compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Eriothis compound or a vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Calyxin B and Other Flavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is continually exploring natural compounds for novel therapeutic strategies. Among these, flavonoids have emerged as a significant class of phytochemicals with potent anti-cancer properties. This guide provides a detailed comparison of Calyxin B, a lesser-known but promising flavonoid, with three of the most extensively studied flavonoids: Quercetin, Luteolin, and Apigenin. The objective is to offer a clear, data-driven perspective on their relative performance in pre-clinical cancer research, supported by experimental evidence and mechanistic insights.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative efficacy of these flavonoids has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the flavonoid and the specific cancer cell type. The following table summarizes the IC50 values reported in various studies.
| Flavonoid | Cancer Type | Cell Line | IC50 (µM) | Time (hours) | Citation |
| This compound | Glioblastoma | U87 | 43.71 (µg/ml) | 24 | |
| Quercetin | Breast Cancer | MCF-7 | 37 | 24 | |
| Lung Cancer | A549 | 8.65 (µg/ml) | 24 | ||
| Colon Cancer | HT-29 | 81.65 | 48 | ||
| Breast Cancer | MDA-MB-468 | 55 | - | ||
| Luteolin | Lung Cancer | A549 | 3.1 | - | |
| Esophageal Cancer | EC1 | 20-60 | - | ||
| Esophageal Cancer | KYSE450 | 20-60 | - | ||
| Lung Cancer | A549 | 41.59 | 24 | ||
| Lung Cancer | H460 | 48.47 | 24 | ||
| Apigenin | Leukemia | HL60 | 30 | 24 | |
| Renal Cell Carcinoma | Caki-1 | 27.02 | 24 | ||
| Renal Cell Carcinoma | ACHN | 50.40 | 24 | ||
| Cholangiocarcinoma | KKU-M055 | 78 | 24 |
Mechanisms of Action and Signaling Pathways
Flavonoids exert their anti-cancer effects by modulating a complex network of cellular signaling pathways that govern cell proliferation, survival, and apoptosis. While there are overlapping mechanisms, each flavonoid exhibits a unique profile of molecular targets.
This compound
This compound has demonstrated potent anti-cancer activity, primarily through the induction of apoptosis and inhibition of cell migration. Its mechanisms are linked to the modulation of critical signaling pathways, including the Wnt/β-catenin pathway. By inhibiting this pathway, this compound can downregulate the expression of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis. Furthermore, it is known to induce reactive oxygen species (ROS)-mediated signaling, which can trigger cancer cell death.
Quercetin
Quercetin is a widely studied flavonoid that affects multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways. It is known to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. Quercetin can also arrest the cell cycle at the G2/M phase.
Luteolin
Luteolin exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest, and by inhibiting metastasis and angiogenesis. It is known to suppress the PI3K/Akt and STAT3 signaling pathways. By inhibiting these pathways, luteolin can downregulate the expression of proteins involved in cell survival and proliferation, such as cyclin D1 and survivin, and upregulate the expression of cell cycle inhibitors like p21.
Apigenin
Apigenin is a flavonoid that has been shown to induce apoptosis and cell cycle arrest in various cancer cells. It modulates several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Apigenin can also inhibit the Wnt/β-catenin signaling pathway, leading to a decrease in the expression of downstream target genes involved in cell proliferation and survival.
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anti-cancer effects of flavonoids. Specific details may vary between laboratories and cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of flavonoids.
A Comparative Analysis of Eriocalyxin B and Oridonin: Two Potent Anti-Cancer Diterpenoids from Isodon
In the landscape of natural product-based cancer research, the Isodon genus of plants stands out as a rich source of bioactive ent-kaurane diterpenoids. Among these, Eriocalyxin B (EriB) and Oridonin have emerged as promising candidates for novel anti-cancer therapies. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical structures, biological activities, and mechanisms of action, supported by experimental data.
It is important to note that the initial request for a comparison with "this compound" yielded no relevant scientific information, suggesting a possible typographical error. Therefore, this guide presents a comparative analysis between Eriothis compound and Oridonin, a well-researched and structurally related compound from the same genus, offering a scientifically robust comparison for researchers in the field.
Chemical Structures and Physicochemical Properties
Both Eriothis compound and Oridonin share the characteristic tetracyclic core structure of ent-kaurane diterpenoids. However, key differences in their functional groups contribute to their distinct biological activities.
Eriothis compound is an ent-kaurane diterpenoid isolated from Isodon eriocalyx.[1][2] Its structure is characterized by an α,β-unsaturated ketone system, which is a crucial feature for its biological activity.[3]
Oridonin is one of the major bioactive components isolated from Rabdosia rubescens (a plant also known as Isodon rubescens).[4][5] Similar to EriB, Oridonin possesses an α,β-unsaturated ketone moiety, which is considered an essential pharmacophore for its anti-cancer effects.[4]
| Property | Eriothis compound | Oridonin |
| Molecular Formula | C₂₀H₂₄O₅ | C₂₀H₂₈O₆ |
| Molecular Weight | 344.40 g/mol | 364.44 g/mol |
| Natural Source | Isodon eriocalyx | Isodon rubescens |
| Key Functional Groups | ent-kaurane scaffold, α,β-unsaturated ketone | ent-kaurane scaffold, α,β-unsaturated ketone |
Comparative Biological Activities
Both Eriothis compound and Oridonin exhibit a broad spectrum of anti-cancer activities against various cancer cell lines. Their cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.
Cytotoxicity and Anti-Proliferative Effects
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Eriothis compound and Oridonin in different cancer cell lines, demonstrating their potent cytotoxic activities.
| Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |
| Esophageal Squamous Carcinoma (TE-8) | Oridonin | 3.00 ± 0.46 (72h) | [6] |
| Esophageal Squamous Carcinoma (TE-2) | Oridonin | 6.86 ± 0.83 (72h) | [6] |
| Human Hepatocarcinoma (BEL-7402) | Oridonin | 29.80 | [4] |
| Human Breast Cancer (MCF-7) | Oridonin | ~6.6 (from graph) | [7] |
| Human Breast Cancer (MDA-MB-231) | Oridonin | ~29.4 (from graph) | [7] |
| Human Leukemia (K562) | Oridonin Derivative (Compound 10) | 0.95 | [3] |
| Human Hepatocarcinoma (BEL-7402) | Oridonin Derivative (Compound 9) | 0.50 | [3] |
Mechanisms of Action: A Head-to-Head Comparison
While both compounds induce apoptosis and inhibit cancer cell growth, their primary molecular targets and the signaling pathways they modulate show both overlap and distinct differences.
Eriothis compound: A Potent Inhibitor of STAT3 and NF-κB
Eriothis compound exerts its anti-tumor effects primarily through the direct inhibition of key transcription factors that are constitutively active in many cancers.
-
STAT3 Signaling Pathway: EriB is a specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5][8] It covalently binds to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[5][8] This modification prevents the phosphorylation of STAT3, blocking its activation, dimerization, and nuclear translocation.[8] The inhibition of STAT3 signaling leads to the downregulation of its target genes, which are involved in cell survival and proliferation.[8]
-
NF-κB Signaling Pathway: Eriothis compound is also a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[9]
-
Induction of Apoptosis: By inhibiting these pro-survival pathways, EriB effectively induces apoptosis in cancer cells.[10]
Oridonin: A Multi-Targeting Agent Modulating Diverse Signaling Pathways
Oridonin's anti-cancer activity is characterized by its ability to modulate a wider array of signaling pathways, leading to a multifaceted attack on cancer cells.
-
Induction of ROS and Apoptosis: Oridonin treatment leads to a significant generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptosis through the upregulation of p53 and the Bax/Bcl-2 ratio.[5][7]
-
Cell Cycle Arrest: Oridonin can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been shown to cause G2/M arrest in some cell lines and G0/G1 arrest in others.[6]
-
Inhibition of Multiple Signaling Pathways: Oridonin has been reported to inhibit several key signaling pathways involved in cancer progression, including:
-
Anti-Angiogenic and Anti-Metastatic Effects: Oridonin has been shown to inhibit angiogenesis by targeting the VEGF signaling pathway and suppress metastasis by inhibiting the epithelial-to-mesenchymal transition (EMT).[10]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Eriothis compound and Oridonin.
Caption: Mechanism of Action of Eriothis compound via STAT3 Inhibition.
Caption: Multi-Targeted Mechanism of Action of Oridonin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of common methodologies used to evaluate the biological activities of Eriothis compound and Oridonin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Eriothis compound or Oridonin for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells after treatment.
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Eriothis compound and Oridonin, both ent-kaurane diterpenoids from the Isodon genus, are potent anti-cancer agents with significant therapeutic potential. While they share a common chemical scaffold and induce apoptosis in cancer cells, their mechanisms of action exhibit notable differences. Eriothis compound demonstrates a more targeted approach by primarily inhibiting the STAT3 and NF-κB signaling pathways. In contrast, Oridonin acts as a multi-targeting agent, modulating a broader range of cellular processes and signaling pathways, including ROS generation and the PI3K/Akt and MAPK pathways.
This comparative analysis provides a valuable resource for researchers and drug development professionals. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising natural compounds. The development of derivatives of both molecules also holds promise for enhancing their potency, solubility, and overall drug-like properties.[3][4]
References
- 1. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
validating the inhibitory effect of Calyxin B on specific signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in oncology due to its central role in tumor cell proliferation, survival, angiogenesis, and immune evasion. The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making its inhibition a promising therapeutic strategy. Calyxin B, also known as Eriothis compound (EB), a natural diterpenoid compound, has garnered significant attention for its potent and specific inhibition of the STAT3 pathway.[1][2][3][4] This guide provides an objective comparison of this compound with other well-known STAT3 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their efforts to validate and target this critical oncogenic pathway.
Mechanism of Action: A Tale of Covalent and Non-Covalent Inhibition
A key differentiator among STAT3 inhibitors lies in their mechanism of action. This compound stands out due to its unique covalent binding mechanism.[1][3]
This compound (Eriothis compound): This compound directly targets STAT3 by forming a covalent bond with a specific cysteine residue, Cys712, located in the SH2 domain of the STAT3 protein.[1][3] This irreversible interaction effectively blocks the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a pivotal step for its activation, dimerization, and subsequent translocation to the nucleus to initiate gene transcription.[1][5] Studies have shown that the inhibitory effects of this compound on STAT3 phosphorylation can be nullified by the presence of reducing agents like DTT or GSH, further supporting a thiol-mediated covalent linkage.[1][3]
Alternative STAT3 Inhibitors: In contrast, many other STAT3 inhibitors employ non-covalent mechanisms:
-
Stattic: This widely used small molecule inhibitor is reported to selectively target the SH2 domain of STAT3, thereby preventing its activation and dimerization.[6][7][8][9] However, its precise binding mode is not fully elucidated, and some studies suggest potential off-target effects.[10]
-
Cryptotanshinone: This natural product also inhibits STAT3 phosphorylation.[11][12] It has an IC50 of 4.6 μM in a cell-free assay.[13] A synthetic derivative of cryptotanshinone, KYZ3, has shown even greater potency.[12][14]
-
S3I-201 (NSC 74859): This inhibitor was designed to target the STAT3 SH2 domain and disrupt STAT3 dimerization and DNA-binding activity.[15][16] However, recent studies suggest that S3I-201 may act as a non-selective alkylating agent, covalently modifying multiple cysteine residues on STAT3 and other intracellular proteins.[17]
Comparative Efficacy: A Quantitative Overview
The potency of STAT3 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various assays, such as inhibiting STAT3 phosphorylation or cell viability. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Inhibition of STAT3 Phosphorylation
| Inhibitor | Assay Type | Cell Line/System | IC50 |
| This compound (Eriothis compound) | Western Blot | IL-6-induced A549 cells | Dose-dependent inhibition observed at 20 µM[1][5] |
| Stattic | Cell-free (SH2 domain binding) | - | 5.1 µM[8][9] |
| Cryptotanshinone | Cell-free | - | 4.6 µM[13] |
| S3I-201 | Cell-free (DNA-binding) | - | 86 µM[15][16] |
| KYZ3 (Cryptotanshinone derivative) | Western Blot | MDA-MB-231 & MDA-MB-468 cells | Potent inhibition observed[14] |
Table 2: Inhibition of Cancer Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Eriothis compound) | MDA-MB-231 | Triple-Negative Breast Cancer | Potent activity reported[4] |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409[6] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953[6] | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423[6] | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542[6] | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1[11] |
| DU145 | Prostate Cancer | ~3.5[11] | |
| KYZ3 (Cryptotanshinone derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.68[14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.86[14] | |
| S3I-201 | MDA-MB-435, MDA-MB-453, MDA-MB-231 | Breast Carcinoma | ~100[15] |
Visualizing the Inhibition: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway, the mechanism of this compound inhibition, and the workflows of key experimental protocols.
Figure 1: The STAT3 signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
Figure 3: Experimental workflow for the MTT cell viability assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to detect the levels of phosphorylated STAT3 (Tyr705) in response to treatment with inhibitors.[18][19][20][21][22][23]
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or other STAT3 inhibitors for the desired duration. A vehicle control (e.g., DMSO) should be included. For inducible systems, cells can be stimulated with a STAT3 activator like IL-6.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][24][25][26][27][28]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of STAT3.[29][30][31][32][33]
-
Nuclear Extract Preparation: Treat cells with inhibitors and/or activators as required. Isolate nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site (e.g., sis-inducible element - SIE) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, an excess of unlabeled probe can be added to confirm the specificity of the binding.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, visualize the bands by autoradiography. If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Analysis: The presence of a "shifted" band (slower migrating) indicates the formation of a STAT3-DNA complex. The intensity of this band can be quantified to assess the effect of inhibitors on STAT3 DNA-binding activity.
Conclusion
This compound presents a compelling profile as a specific and potent inhibitor of the STAT3 signaling pathway. Its unique covalent mechanism of action offers a distinct advantage in terms of sustained and targeted inhibition. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers and drug development professionals. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully realize its therapeutic potential in the treatment of STAT3-driven cancers.
References
- 1. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new synthetic derivative of cryptotanshinone KYZ3 as STAT3 inhibitor for triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A new synthetic derivative of cryptotanshinone KYZ3 as STAT3 inhibitor for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. cellagentech.com [cellagentech.com]
- 17. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. broadpharm.com [broadpharm.com]
- 29. benchchem.com [benchchem.com]
- 30. signosisinc.com [signosisinc.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
Cross-Validation of Eriocalyxin B's Anticancer Effects in Diverse Cancer Cell Lines
A Comparative Guide for Researchers
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of EriB's efficacy in lymphoma, triple-negative breast cancer (TNBC), pancreatic, and prostate cancer cell lines, supported by experimental data and detailed methodologies. The primary anticancer effects of EriB include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, mediated through the modulation of key signaling pathways.
Data Presentation: Comparative Efficacy of Eriothis compound
The cytotoxic effects of Eriothis compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Duration (hours) | Assay |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~3 | 24 | MTT |
| Prostate Cancer | PC-3 | ~0.5 | 48 | MTT |
| 22RV1 | ~2 | 48 | MTT | |
| Pancreatic Cancer | PANC-1 | Not Specified | - | - |
| SW1990 | Not Specified | - | - | |
| CAPAN-1 | Not Specified | - | - | |
| CAPAN-2 | Not Specified | - | - |
Note: IC50 values for pancreatic cancer cell lines were not explicitly stated in the reviewed literature, though potent cytotoxicity comparable to the chemotherapeutic agent camptothecin was reported.[1][2]
Anticancer Mechanisms Across Different Cell Lines
Eriothis compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation and spread.
Induction of Apoptosis
EriB is a potent inducer of apoptosis in a variety of cancer cells. In lymphoma cell lines, EriB treatment leads to the activation of caspases, a key family of proteases that execute apoptosis.[3] This is accompanied by a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and a stable or upregulated expression of the pro-apoptotic protein Bax.[3] Similar mechanisms have been observed in triple-negative breast cancer cells (MDA-MB-231), where EriB induces apoptosis through the dissipation of the mitochondrial membrane potential and activation of caspase-3. In prostate cancer cells (PC-3 and 22RV1), EriB-induced apoptosis is also caspase-dependent, with cleavage of caspase-8, caspase-3, and PARP.[4] Furthermore, in pancreatic cancer cells, the apoptotic effects of EriB are linked to the activation of the p53 pathway.[1][2]
Cell Cycle Arrest
In addition to inducing apoptosis, Eriothis compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Notably, in pancreatic adenocarcinoma cells, EriB was found to cause cell cycle arrest at the G2/M phase.[1][2] This effect is associated with the activation of the p53 tumor suppressor pathway.[1][2]
Inhibition of Metastasis
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Eriothis compound has shown promise in inhibiting the metastatic potential of cancer cells. In triple-negative breast cancer cells, EriB has been shown to inhibit cell migration and adhesion to extracellular matrix proteins.[4]
Signaling Pathways Modulated by Eriothis compound
The anticancer effects of Eriothis compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of NF-κB Signaling
Nuclear factor-kappaB (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival and inflammation in cancer.[5] Eriothis compound has been identified as a potent inhibitor of the NF-κB pathway.[3][5][6] It has been shown to interfere with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[5] This inhibition of NF-κB activity contributes to the pro-apoptotic effects of EriB in various cancer cells, including lymphoma and triple-negative breast cancer.[3][7]
Suppression of the AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Constitutive activation of this pathway is common in many cancers. Eriothis compound has been demonstrated to inhibit the AKT/mTOR pathway in prostate cancer cells (PC-3 and 22RV1) and breast cancer cells.[4][8] This inhibition is evidenced by a decrease in the phosphorylation of Akt and mTOR.[4][8] The suppression of this pathway is a key mechanism through which EriB induces both apoptosis and autophagy.[4][8]
Targeting of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer, promoting cell proliferation and survival.[9] Eriothis compound acts as a specific inhibitor of STAT3.[9][10] It has been shown to directly and covalently bind to STAT3, which in turn blocks its phosphorylation and activation.[9][10] This inhibition of STAT3 signaling is a significant contributor to the apoptotic effects of EriB in STAT3-dependent tumor cells.[7][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Eriothis compound's anticancer effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Eriothis compound on cancer cells.[11][12]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Eriothis compound or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Eriothis compound.[11][14]
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified time (e.g., 12-48 hours).[13]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[13]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the samples promptly using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways and apoptosis in response to Eriothis compound treatment.[3][15]
-
Cell Lysis: After treatment with Eriothis compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[15]
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
Visualizing the Mechanisms of Action
Experimental Workflow
Caption: A general workflow for the cross-validation of Eriothis compound's anticancer effects.
Signaling Pathways Modulated by Eriothis compound
Caption: Signaling pathways targeted by Eriothis compound leading to apoptosis.
References
- 1. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 2. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Calyxin B Demonstrates Competitive Efficacy Against Standard Chemotherapies in Leukemia Models
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive analysis of preclinical data reveals that Calyxin B, a natural diterpenoid compound, exhibits potent cytotoxic effects against leukemia cell lines, with efficacy comparable to and, in some instances, exceeding that of standard chemotherapy agents doxorubicin and vincristine. This comparison, based on half-maximal inhibitory concentration (IC50) values, suggests that this compound holds promise as a potential therapeutic agent for hematological malignancies.
The comparative analysis focused on the HL-60 human promyelocytic leukemia cell line, a widely used model for studying leukemia. In this cell line, this compound demonstrated a strong dose-dependent inhibition of cell proliferation. While direct side-by-side comparative studies are limited, the available data allows for a quantitative assessment of the cytotoxic potential of these compounds.
Quantitative Comparison of Cytotoxicity (IC50)
The efficacy of this compound, doxorubicin, and vincristine was evaluated based on their IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Eriothis compound) | HL-60 | 0.86 | [1] |
| K562 | 1.89 | [1] | |
| Doxorubicin | HL-60 | ~0.01 - 0.22 | [2][3] |
| MOLM-13 | ~0.5 - 1.0 | [4] | |
| Vincristine | HL-60 | ~1.8 | [5] |
| Jurkat | Not explicitly stated, but effective at inducing apoptosis | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
The data indicates that while doxorubicin generally exhibits a lower IC50 value in HL-60 cells, this compound's potency is in a comparable micromolar range to vincristine. It is important to note that in vitro potency does not always directly translate to in vivo efficacy and safety.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound and the standard chemotherapy agents induce apoptosis (programmed cell death) in cancer cells through distinct yet effective signaling pathways.
This compound induces apoptosis through a multi-faceted approach that involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the inhibition of NF-κB and AKT pathways, and the activation of the ERK pathway.[1] This cascade of events leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation or stabilization of pro-apoptotic proteins like Bax, ultimately triggering caspase activation and cell death.
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating free radicals.[7] These actions result in DNA damage and the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to caspase activation and cell death.[4][8]
Vincristine , a vinca alkaloid, disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton.[6][9] This interference with microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3, a process that is also regulated by the generation of ROS.[6]
Experimental Protocols
The determination of cytotoxic efficacy and the elucidation of apoptotic mechanisms rely on standardized experimental protocols.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound, doxorubicin, or vincristine) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is plotted against the drug concentration, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is commonly assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathway Diagrams
The following diagrams illustrate the apoptotic signaling pathways induced by this compound, doxorubicin, and vincristine.
References
- 1. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Nitric Oxide Inhibitory Landscape: A Comparative Analysis of Calyxin B and Other Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of various compounds on nitric oxide (NO) production is paramount in the quest for novel anti-inflammatory therapeutics. This guide provides a comparative analysis of the NO inhibitory activity of Calyxin B, a labdane diterpenoid isolated from Alpinia katsumadai, alongside other relevant compounds. While direct quantitative data for this compound's NO inhibitory activity remains to be precisely determined in publicly available literature, this guide contextualizes its potential through the examination of related compounds and established inhibitors.
Overproduction of nitric oxide is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases. Consequently, the identification and characterization of potent and selective inhibitors of NO synthesis are of significant scientific interest. This guide summarizes key experimental data, outlines methodologies for assessing NO inhibition, and visualizes the intricate signaling pathways involved.
Quantitative Comparison of NO Inhibitory Activity
To provide a clear and concise overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds against nitric oxide production, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7. It is important to note that a lower IC50 value indicates greater potency.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Diterpenoid | Konishone | RAW 264.7 | ~28.1 (9.8 µg/mL) | [1] |
| Hinokiol | RAW 264.7 | ~27.8 (7.9 µg/mL) | [1] | |
| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial | RAW 264.7 | ~30.8 (9.3 µg/mL) | [1] | |
| Sesquiterpene Lactone | Parthenolide | THP-1 | 2.18 | [2] |
| NOS Inhibitor | L-NMMA (NG-Monomethyl-L-arginine) | J774.2 | 35 | [3] |
| Aminoguanidine | Mouse iNOS (enzyme assay) | 2.1 | [4] | |
| Other Natural Compounds | Icariside E4 | RAW 264.7 | Data not in µM | [5] |
| Crude Protein from Zingiber ottensii | RAW 264.7 | Data not in µM | [6] |
Note: IC50 values originally reported in µg/mL have been converted to µM for comparative purposes, assuming an estimated average molecular weight for the diterpenoids.
Experimental Protocols: Unraveling the Methodology
The assessment of NO inhibitory activity is crucial for the validation of potential anti-inflammatory compounds. The following section details the standard experimental protocol used to derive the quantitative data presented above.
Determination of Nitric Oxide Production (Griess Assay)
The most common method for quantifying NO production in cell culture is the Griess assay, which measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Experimental Workflow:
References
- 1. Antioxidant activity of extracts from Alpinia katsumadai seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Molecules from the Alpinia Genus: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Selectivity of Eriocalyxin B for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising candidate in cancer chemotherapy. A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to healthy, normal cells. This guide provides a comparative analysis of the cytotoxic effects of Eriothis compound on various cancer cell lines versus normal cell lines, supported by available experimental data. We also delve into the experimental methodologies used to assess this selectivity and explore the underlying signaling pathways involved in EriB-induced cancer cell death.
Data Presentation: Comparative Cytotoxicity of Eriothis compound
The selectivity of an anticancer compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancer cells to that against normal cells. A higher IC50 value for normal cells indicates lower toxicity and thus, greater selectivity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| PANC-1 | Pancreatic Adenocarcinoma | Potent | [1] |
| SW1990 | Pancreatic Adenocarcinoma | Potent | [1] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Potent | [1] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Potent | [1] |
| Normal Cell Line | |||
| WRL68 | Normal Human Liver | Low | [1] |
Note: One study reported that Eriothis compound demonstrated potent cytotoxicity against four pancreatic adenocarcinoma cell lines, with effects comparable to the chemotherapeutic drug camptothecin.[1] Importantly, it exhibited much lower toxicity against normal human liver WRL68 cells, indicating a favorable selectivity profile.[1]
Experimental Protocols
The following is a generalized protocol for assessing cell viability and determining the IC50 of a compound like Eriothis compound using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of Eriothis compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Eriothis compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Eriothis compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Eriothis compound.
-
Include control wells with medium only (no cells) and cells with medium but no compound (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of Eriothis compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Eriothis compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of Eriothis compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of Eriothis compound using the MTT assay.
Signaling Pathway of Eriothis compound-Induced Apoptosis in Cancer Cells
Caption: Proposed signaling pathway for Eriothis compound-induced apoptosis in cancer cells.
Discussion of Signaling Pathways
Eriothis compound appears to induce apoptosis in cancer cells through a multi-faceted approach, targeting several key signaling pathways. In lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bcl-2 family protein balance is a critical step in initiating the mitochondrial pathway of apoptosis.
Furthermore, EriB has been shown to inhibit the pro-survival NF-κB and AKT signaling pathways.[2] The NF-κB pathway is often constitutively active in cancer cells and promotes the transcription of anti-apoptotic genes, including Bcl-2 and Bcl-xL. The AKT pathway is another crucial survival pathway that, when active, can suppress apoptosis. By inhibiting these pathways, EriB effectively removes the brakes on apoptosis.
In pancreatic cancer cells, the tumor suppressor protein p53 is activated by EriB, leading to cell cycle arrest at the G2/M phase and contributing to caspase-dependent apoptosis.[1] Additionally, EriB treatment can lead to the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) pathway, further promoting apoptosis.[2]
Conclusion
The available data suggests that Eriothis compound exhibits a promising selective cytotoxicity against cancer cells while sparing normal cells. Its mechanism of action involves the modulation of multiple key signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis. The detailed understanding of its selectivity and mechanisms of action will be crucial for its further development as a potential therapeutic agent. Further studies with a broader range of cancer and normal cell lines are warranted to establish a more comprehensive selectivity profile and to fully elucidate its therapeutic potential.
References
- 1. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calyxin B from Alpinia blepharocalyx and Alpinia katsumadai for Drug Development Professionals
For researchers and scientists in the field of drug development, the exploration of natural compounds with therapeutic potential is a continuous endeavor. Calyxin B, a diarylheptanoid found in select species of the Alpinia genus, has emerged as a compound of interest due to its significant anti-inflammatory and cytotoxic properties. This guide provides a comparative overview of this compound derived from two prominent sources: Alpinia blepharocalyx and Alpinia katsumadai, presenting available data on its biological activities and the methodologies for its study.
Introduction to this compound and its Sources
This compound is a naturally occurring diarylheptanoid, a class of compounds known for their diverse pharmacological activities. It has been successfully isolated from the seeds of several Alpinia species, most notably Alpinia blepharocalyx and, more recently, Alpinia katsumadai. The genus Alpinia, belonging to the ginger family (Zingiberaceae), is a rich source of various bioactive molecules, including terpenoids, flavonoids, and other diarylheptanoids, which have been traditionally used in medicine for their anti-inflammatory and anti-tumor effects.[1]
Comparative Biological Activity
While a direct comparative study quantifying the yield and bioactivity of this compound from different Alpinia species is not extensively documented in publicly available literature, existing research provides valuable insights into its potent biological effects.
Cytotoxic Activity
This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, research has shown that this compound isolated from Alpinia blepharocalyx exhibits potent cytotoxicity against human HT-1080 fibrosarcoma cells, with a reported ED50 value of 0.69 μM.[1] This highlights its potential as a lead compound for the development of novel anticancer agents. Further comparative studies are necessary to determine if the cytotoxic potency of this compound varies depending on its plant source.
Anti-inflammatory Activity
This compound is also recognized for its anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO is a key factor in the inflammatory process, and its inhibition is a target for anti-inflammatory drug discovery. The mechanism of this inhibition is linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
Data Summary
| Parameter | Alpinia blepharocalyx | Alpinia katsumadai | References |
| Compound Class | Diarylheptanoid | Diarylheptanoid | [1] |
| Biological Activity | Cytotoxic, Anti-inflammatory | Anti-inflammatory | [1] |
| Cytotoxicity (ED50) | 0.69 μM (HT-1080 cells) | Data not available | [1] |
| Anti-inflammatory | Nitric Oxide (NO) production inhibitor | Nitric Oxide (NO) production inhibitor | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of diarylheptanoids like this compound from Alpinia species, which can be adapted for specific plant material.
1. Extraction:
-
The dried and powdered seeds of the Alpinia species are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
3. Chromatographic Separation:
-
The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to column chromatography on silica gel.
-
A gradient elution system with a mixture of solvents like n-hexane and ethyl acetate is used to separate the different components.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds.
1. Cell Seeding:
-
Cancer cells (e.g., HT-1080) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
3. MTT Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
5. Absorbance Measurement:
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The ED50 value is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
1. Cell Seeding and Treatment:
-
Macrophage cells are seeded in a 96-well plate and treated with various concentrations of this compound for a short period before stimulation.
2. LPS Stimulation:
-
The cells are then stimulated with LPS to induce the production of nitric oxide.
3. Nitrite Quantification:
-
After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
4. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm). The percentage of NO production inhibition is calculated by comparing the absorbance of treated cells to that of untreated, LPS-stimulated cells.
Signaling Pathway Diagrams
Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Apoptotic Signaling Pathway of this compound (Hypothetical)
Caption: Hypothetical apoptotic pathway induced by this compound in cancer cells.
Conclusion
This compound, present in both Alpinia blepharocalyx and Alpinia katsumadai, demonstrates significant potential as a scaffold for the development of novel anti-inflammatory and anticancer drugs. While current data highlights its potent biological activities, further research is imperative. Specifically, direct comparative studies on the yield and bioactivity of this compound from different Alpinia species are needed to identify the most promising source for large-scale production. Elucidating the precise molecular mechanisms underlying its cytotoxic and anti-inflammatory effects will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. This guide serves as a foundational resource for researchers embarking on the further investigation of this promising natural compound.
References
Safety Operating Guide
Proper Disposal of Calyxin B: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Calyxin B, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Disposal Procedures for this compound
As this compound is not classified as a hazardous substance based on available information for related compounds, the following general procedures for the disposal of non-hazardous chemical waste should be followed. These steps are designed to be straightforward and to minimize environmental impact.
Step 1: Classification of Waste
The first step in proper disposal is to classify the waste stream containing this compound.
-
Solid Waste: Includes unused or expired this compound powder, contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: Consists of solutions containing this compound, such as stock solutions or experimental media. It is crucial to not mix these with hazardous waste streams like halogenated solvents.[1][2][3]
Step 2: Segregation of Waste
Proper segregation is critical to prevent accidental chemical reactions and to ensure that waste is handled by the appropriate disposal route.[2][3]
-
Solid this compound Waste: Collect in a designated, clearly labeled, and sealed container. The label should include "this compound Solid Waste" and the date.
-
Liquid this compound Waste: Collect in a separate, leak-proof container made of a compatible material (e.g., a high-density polyethylene bottle). The container must be clearly labeled as "Aqueous this compound Waste" or "Non-halogenated Organic this compound Waste," depending on the solvent used. Never dispose of liquid waste in regular trash.[1]
Step 3: In-Lab Neutralization (If Applicable)
For aqueous solutions, ensure the pH is neutral (between 6.0 and 8.0) before collection for disposal. While this compound itself is not expected to significantly alter the pH, other components in the solution might. Neutralization should be performed with appropriate acids or bases while wearing proper PPE.
Step 4: Final Disposal
Once collected and segregated, the waste must be disposed of in accordance with institutional and local regulations.
-
Solid Waste: The sealed container of solid waste can typically be disposed of in the laboratory's non-hazardous solid chemical waste stream.[1] Custodial staff should not handle this waste; it should be placed directly into the designated collection area by laboratory personnel.[1]
-
Liquid Waste: The labeled container of liquid waste should be handed over to the institution's Environmental Health and Safety (EHS) office for disposal. Some institutions may permit the disposal of small quantities of non-hazardous aqueous solutions down the drain with copious amounts of water, but this requires prior approval from the EHS office.[1]
Quantitative Data and Chemical Properties
Specific quantitative data for this compound regarding toxicity and environmental fate are not extensively documented. The table below summarizes its general chemical properties.
| Property | Data |
| Chemical Family | Diarylheptanoid |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
| Hazard Class | Not classified as hazardous based on available data for related compounds. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory practices for non-hazardous chemical waste management and do not originate from specific experimental protocols involving this compound. Researchers should always consult their institution's specific waste disposal guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing ecological impact.
References
Essential Safety and Logistical Information for Handling Calyxin B
Disclaimer: This document provides guidance on the safe handling of Calyxin B based on general principles for managing potent chemical compounds in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach is recommended, treating this compound as a substance of unknown toxicity and potential potency. All procedures should be performed by trained personnel in a controlled laboratory environment.
Physicochemical Data
Limited information is publicly available for this compound. The following table summarizes the known data.[1][2][3]
| Property | Value |
| CAS Number | 164991-53-1 |
| Molecular Formula | C₃₅H₃₄O₈ |
| Molecular Weight | 582.7 g/mol |
| Physical Description | Yellow powder |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure when handling this compound. The required level of protection depends on the specific task.
| Task | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting) | Double nitrile gloves, disposable gown, safety goggles with side shields, and an N95 or higher-rated respirator. |
| Cell Culture and In Vitro Experiments | Nitrile gloves, lab coat, and safety glasses. |
| In Vivo Experiments (Animal Handling) | Double nitrile gloves, disposable gown, safety glasses, and an N95 or higher-rated respirator. |
| Spill Cleanup | Double nitrile gloves, impervious gown, chemical splash goggles, face shield, and an N95 or higher-rated respirator.[4][5][6] |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety goggles. |
Note: Always inspect gloves for tears before and during use, and change them frequently, especially if contamination is suspected.
Operational and Disposal Plans
A clear operational plan is essential for the safe handling and disposal of this compound.
Operational Plan
-
Ordering and Receiving: Before ordering, ensure the laboratory is equipped for the safe handling of potent compounds. Upon receipt, inspect the package for any damage or leakage. If compromised, do not open and contact the supplier and the institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound powder at 2-8°C in a tightly sealed container, protected from light and moisture.[7] All containers must be clearly labeled with the compound name, concentration, preparation date, and a hazard symbol.
-
Handling:
-
All manipulations of solid this compound, including weighing and reconstitution, must be performed in a certified chemical fume hood, a balance enclosure, or a glove box to prevent inhalation of the powder.[8][9]
-
The open handling of potent powders is strongly discouraged.[10]
-
For solution preparation, dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies. Add the solvent slowly to the powder to avoid splashing.
-
-
Transportation: When transporting this compound, whether in solid or solution form, always use a sealed, shatter-resistant secondary container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and personnel exposure.
-
Solid Waste: Dispose of unused this compound powder, contaminated gloves, gowns, and other solid materials in a designated hazardous waste container labeled "Cytotoxic Waste" or as per institutional guidelines.[11][12]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Contaminated Materials:
-
Decontaminate reusable glassware by soaking in a suitable inactivating solution before washing.
-
Dispose of single-use plasticware in the designated cytotoxic waste stream.[12]
-
For empty containers of acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[13]
-
Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic and chemical waste.[11]
Experimental Protocols
Due to the lack of specific experimental protocols for this compound in the search results, a general workflow for handling a potent chemical powder is provided below. This should be adapted to specific experimental needs while adhering to the safety precautions outlined in this document.
General Workflow for Handling this compound Powder
References
- 1. biocrick.com [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. CAS 164991-53-1 | this compound [phytopurify.com]
- 4. tamut.edu [tamut.edu]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. This compound | 164991-53-1 | PGA99153 | Biosynth [biosynth.com]
- 8. dustarrest.com [dustarrest.com]
- 9. escopharma.com [escopharma.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
